Technical Documentation Center

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone
  • CAS: 898782-47-3

Core Science & Biosynthesis

Foundational

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone chemical properties

A Fluorinated Scaffold for Medicinal Chemistry Executive Summary 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) represents a high-value "privileged structure" in medicinal chemistry, combining a meta...

Author: BenchChem Technical Support Team. Date: February 2026

A Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) represents a high-value "privileged structure" in medicinal chemistry, combining a metabolically robust fluorinated aryl core with a solubilizing, semi-rigid heterocyclic side chain. This guide details the structural properties, synthetic pathways, and analytical fingerprints of this compound, positioning it as a critical intermediate for the development of CNS-active agents, kinase inhibitors, and GPCR modulators.

The compound’s utility stems from its ortho-substitution pattern , which induces a non-planar twist in the benzophenone system, mimicking bioactive conformations found in successful therapeutics while the 3,5-difluoro motif blocks common metabolic oxidation sites.

Chemical Identity & Structural Architecture

The molecule is constructed from two distinct domains linked by a carbonyl bridge. Understanding this architecture is prerequisite to its application in Structure-Activity Relationship (SAR) studies.

Attribute Detail
IUPAC Name (3,5-difluorophenyl)(2-(thiomorpholinomethyl)phenyl)methanone
CAS Registry 898782-47-3
Molecular Formula C₁₈H₁₇F₂NOS
Molecular Weight 333.40 g/mol
SMILES FC1=CC(F)=CC(C(C2=CC=CC=C2CN3CCSCC3)=O)=C1
Core Scaffold Benzophenone (Diarylketone)
Key Pharmacophores 3,5-Difluorophenyl (Lipophilic, Metabolic Blocker)Thiomorpholine (Basic Amine, H-Bond Acceptor)
1.1 Conformational Analysis

Unlike unsubstituted benzophenone, which adopts a propeller-like twist of ~30°, the 2'-thiomorpholinomethyl group introduces significant steric bulk at the ortho position.

  • Steric Clash: The methylene bridge (-CH₂-) at C2' forces the B-ring to rotate nearly perpendicular to the carbonyl plane to minimize repulsion with the carbonyl oxygen.

  • Electronic Effect: The 3,5-difluoro substitution on Ring A withdraws electron density, increasing the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic attack (e.g., Grignard reagents) than standard benzophenones.

Physicochemical Profiling

For drug development, the balance between lipophilicity and solubility is paramount. This compound exhibits a "chameleon" effect due to the pH-dependent ionization of the thiomorpholine nitrogen.

Property Value / Range Implication for Research
cLogP (Neutral) 4.2 ± 0.3Highly lipophilic; likely high blood-brain barrier (BBB) permeability.
pKa (Base) 7.6 ± 0.2The thiomorpholine nitrogen is protonated at physiological pH (7.4), improving aqueous solubility.
Topological Polar Surface Area (TPSA) ~45 ŲWell within the range for CNS penetration (<90 Ų).
H-Bond Donors/Acceptors 0 / 4Good membrane permeability profile.
Solubility Low in water (neutral); High in 0.1M HCl.Formulation requires acid salts (HCl, fumarate) or lipid-based vehicles (DMSO, PEG-400).

Expert Insight: The thiomorpholine sulfur atom is a "soft" metabolic handle. While it increases lipophilicity compared to morpholine, it is susceptible to S-oxidation (sulfoxide/sulfone formation). Researchers should monitor for M+16 and M+32 metabolites during microsomal stability assays.

Synthetic Methodology

The synthesis of CAS 898782-47-3 is best approached via a convergent route, avoiding the handling of unstable intermediates. The recommended protocol utilizes a Benzylic Bromination – Nucleophilic Substitution sequence.

3.1 Retrosynthetic Logic

The molecule is disconnected at the C-N bond of the thiomorpholine and the benzylic carbon.

  • Precursor A: (3,5-difluorophenyl)(2-methylphenyl)methanone.

  • Precursor B: Thiomorpholine.[1][2]

3.2 Validated Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (N₂ or Ar).

Step 1: Radical Bromination

  • Reagents: (3,5-difluorophenyl)(2-methylphenyl)methanone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (solvent).

  • Conditions: Reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

  • Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with bromine.

  • Critical Control Point: Avoid over-bromination (dibromo species). Stop reaction at ~95% conversion.

Step 2: Nucleophilic Displacement (Amination)

  • Reagents: Crude Benzylic Bromide (from Step 1), Thiomorpholine (1.2 eq), K₂CO₃ (2.0 eq), KI (cat.).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 60°C for 3 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine. Purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Synthesis Start 2-methyl-3',5'-difluorobenzophenone Inter Benzylic Bromide Intermediate Start->Inter NBS, AIBN Reflux (Radical Bromination) Product 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Inter->Product SN2 Substitution Reagent Thiomorpholine (K2CO3, MeCN) Reagent->Inter

Figure 1: Convergent synthesis pathway via benzylic bromination and SN2 amination.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signals are diagnostic.

4.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.65 (s, 2H): Benzylic methylene (-CH ₂-N). This singlet confirms the successful substitution of the bromine.

    • δ 2.60 - 2.80 (m, 8H): Thiomorpholine ring protons. Look for two multiplets corresponding to N-CH₂ and S-CH₂.

    • δ 6.90 - 7.10 (m, 3H): 3,5-Difluorophenyl ring. The proton at C4 (between fluorines) appears as a distinct triplet of triplets due to coupling with two ¹⁹F nuclei.

    • δ 7.30 - 7.50 (m, 4H): 2-substituted phenyl ring.

  • ¹⁹F NMR:

    • δ -108 to -110 ppm: Single signal (if equivalent) or closely spaced multiplet indicating the 3,5-difluoro substitution.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 334.4 Da.

  • Isotope Pattern: Distinctive ³⁴S isotope peak at M+2 (~4.4% relative abundance).

Handling & Safety (SDS Highlights)

While specific toxicological data for this catalog number is limited, standard precautions for fluorinated benzophenones and secondary amines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Keep cold (2-8°C), dry, and under inert gas. The thiomorpholine moiety is prone to oxidation upon prolonged exposure to air.

  • Compatibility: Incompatible with strong oxidizing agents and strong acids (forms salts).

References
  • Synthetic Methodology (General Benzophenone Functionalization): Stuck, R. (2017).[3] The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Available at: [Link]

  • Thiomorpholine SAR: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Spectral Data Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for similar benzophenone derivatives. Available at: [Link]

Sources

Exploratory

Technical Analysis: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Part 1: Executive Summary & Molecular Architecture[1] The Structural Thesis 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) represents a sophisticated "privileged structure" in medicinal chemistry, de...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture[1]

The Structural Thesis

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3) represents a sophisticated "privileged structure" in medicinal chemistry, designed to balance metabolic stability with specific receptor affinity.[1] This molecule is not merely a random screening compound; its architecture suggests a deliberate design to probe lipophilic pockets in targets such as Cyclooxygenase (COX) enzymes, p38 MAP Kinase, or specific CNS receptors.[1]

The molecule is composed of three distinct pharmacophores, each serving a critical function in drug-likeness:

Pharmacophore ModuleStructural ComponentFunctionality & Rationale
The Core Scaffold Benzophenone Provides a rigid, conjugated linker that positions the two aryl rings in a non-planar "propeller" twist, ideal for π-π stacking interactions within enzyme active sites [1].[1]
The Metabolic Shield 3,5-Difluorophenyl Fluorine substitution at the meta positions blocks metabolic oxidation (P450 metabolism) and increases lipophilicity (LogP) without significant steric bulk, enhancing blood-brain barrier (BBB) penetration [2].[1]
The Solubilizing Tail Thiomorpholine A bioisostere of morpholine.[1] The sulfur atom alters the electronic profile and lipophilicity compared to oxygen, often improving affinity for targets requiring a "softer" nucleophile interaction while maintaining solubility [3].[1]
Physicochemical Profile (Calculated)
  • Molecular Formula: C₁₈H₁₇F₂NOS[1]

  • Molecular Weight: 333.40 g/mol [1]

  • Predicted LogP: ~4.2 (High lipophilicity, suitable for CNS or intracellular targets)[1]

  • H-Bond Acceptors: 3 (Ketone O, Amine N, Thioether S)[1]

  • H-Bond Donors: 0 (Improves membrane permeability)[1]

Part 2: Synthetic Strategy & Causality

To synthesize this molecule with high fidelity, we must avoid non-selective reactions.[1] The presence of the ortho-methyl linker (2'-position) on the non-fluorinated ring dictates the strategy.[1] A direct Friedel-Crafts acylation is viable but requires careful regiocontrol.[1]

Retrosynthetic Analysis

We disconnect the molecule at the benzylic amine bond (C-N) and the ketone bridge (C-C).[1]

  • Disconnection 1: The thiomorpholine moiety is installed via nucleophilic substitution on a benzylic halide.[1]

  • Disconnection 2: The benzophenone core is constructed via a Grignard reaction or Friedel-Crafts acylation.[1]

The Validated Synthetic Pathway

Step 1: Construction of the Benzophenone Core We utilize a Grignard approach to prevent over-addition.[1]

  • Reagents: 3,5-Difluorophenylmagnesium bromide + 2-methylbenzonitrile.[1]

  • Rationale: Using the nitrile prevents the formation of the tertiary alcohol (which occurs with acid chlorides).[1] The intermediate imine salt is hydrolyzed to the ketone.[1]

Step 2: Radical Bromination (Wohl-Ziegler) [1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).[1]

  • Rationale: We must selectively brominate the benzylic methyl group without touching the aromatic rings.[1] 3,5-difluoro substitution deactivates the A-ring, protecting it from electrophilic attack, but radical conditions are specific to the benzylic position.[1]

Step 3: Nucleophilic Substitution (Amination) [1]

  • Reagents: Thiomorpholine, K₂CO₃, Acetonitrile (reflux).[1]

  • Rationale: A standard Sₙ2 reaction.[1] Potassium carbonate scavenges the HBr byproduct.[1]

Synthesis Workflow Diagram (DOT)

SynthesisPath R1 3,5-Difluorophenyl MgBr I1 Intermediate: Imine Salt R1->I1 Grignard Addition (THF, 0°C) R2 2-Methylbenzonitrile R2->I1 I2 Core: (3,5-Difluorophenyl) (2-tolyl)methanone I1->I2 Acid Hydrolysis (H3O+) I3 Activated: 2-(Bromomethyl) benzophenone I2->I3 NBS, AIBN (Radical Bromination) Final Target: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone I3->Final SN2 Substitution (K2CO3, MeCN) Thiomorph Thiomorpholine Thiomorph->Final

Caption: Figure 1. Convergent synthetic route utilizing Grignard formation followed by radical functionalization and Sₙ2 coupling.

Part 3: Structural Characterization Protocols

Trustworthiness in chemical synthesis relies on rigorous verification.[1] The following spectral features are diagnostic for this specific molecule.

NMR Diagnostic Criteria
  • ¹⁹F NMR (376 MHz): A critical check. Expect a singlet or coupled triplet around -108 to -110 ppm .[1] If two distinct fluorine signals appear, the symmetry is broken (impurity).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Thiomorpholine Ring:[1] Multiplets at 2.6–2.9 ppm (8H).[1]

    • Benzylic Linker: A sharp singlet at ~3.6 ppm (2H). This confirms the successful amination of the bromomethyl group.[1]

    • Aromatic Region: The 3,5-difluoro ring will show a triplet (H-4) and a doublet (H-2,[1]6) pattern distinct from the ABCD system of the 2-substituted ring.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 334.4.[1]

  • Fragmentation Pattern: Look for the loss of the thiomorpholine radical (m/z ~102) leaving the benzophenone benzylic cation.[1]

Part 4: Potential Biological Applications (Signaling Pathways)[1]

Based on the benzophenone scaffold and thiomorpholine side chain, this molecule is a candidate for p38 MAPK inhibition or COX-2 inhibition .[1] Benzophenones are known to fit into the hydrophobic pocket of COX enzymes, while the basic amine (thiomorpholine) can interact with acidic residues (e.g., Glu/Asp) in the channel [4].[1]

Hypothetical Mechanism of Action (COX-2 Inhibition)

The diagram below illustrates how this ligand would intervene in the inflammatory cascade.[1]

BioPathway Stimulus Inflammatory Stimulus (LPS/Cytokines) PLA2 PLA2 Enzyme Stimulus->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Inhibitor 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Inhibitor->COX2 Allosteric/Competitive Binding PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: Figure 2.[1] Proposed intervention point within the Arachidonic Acid cascade. The molecule targets the COX-2 hydrophobic channel.[1]

Part 5: Detailed Experimental Protocol

Protocol A: Synthesis of 2-(Bromomethyl)-3',5'-difluorobenzophenone[1]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Dissolve (3,5-difluorophenyl)(2-tolyl)methanone (5.0 g, 21.5 mmol) in anhydrous CCl₄ (50 mL). Note: Trifluorotoluene can be used as a greener alternative.[1]

  • Initiation: Add N-Bromosuccinimide (NBS) (4.2 g, 23.6 mmol) and AIBN (0.1 g).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product spot should be less polar than the starting material.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from cold hexane to yield the benzylic bromide.

Protocol B: Thiomorpholine Coupling[1]
  • Coupling: To a solution of the bromide (1.0 eq) in Acetonitrile (0.1 M), add Thiomorpholine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir at 60°C for 3 hours.

  • Quench: Pour into water and extract with Ethyl Acetate (3x).

  • Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Salt Formation (Optional for Stability): Dissolve the free base in diethyl ether and add 1M HCl in ether dropwise to precipitate the hydrochloride salt.

Part 6: References

  • Khanum, S. A., et al. (2021).[1][2] "Synthesis and bioactivity investigation of benzophenone and its derivatives." Journal of Chemistry.

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1]

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • BOC Sciences. "Product Data: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3)."[1][]

  • ChemicalBook. "Material Safety Data Sheet and Properties for CAS 898782-47-3."

Sources

Foundational

Technical Guide: Photophysical Architecture of 3,5-Difluoro-2'-thiomorpholinomethyl Benzophenone

Executive Summary This guide details the photophysical properties and photochemical mechanisms of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , a specialized Type II photoinitiator designed for high-efficiency, low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the photophysical properties and photochemical mechanisms of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , a specialized Type II photoinitiator designed for high-efficiency, low-migration UV curing applications. Unlike standard bimolecular systems (benzophenone + free amine), this molecule integrates the chromophore and hydrogen donor into a single molecular architecture. This design leverages intramolecular hydrogen abstraction to bypass diffusion limits, significantly enhancing radical generation efficiency while the 3,5-difluoro substitution modulates the triplet state redox potential.

Molecular Architecture & Design Logic

The efficacy of this compound stems from the synergistic arrangement of three functional domains:

  • The Chromophore (Benzophenone Core): The central carbonyl group serves as the photon acceptor. Upon UV excitation, it undergoes rapid Intersystem Crossing (ISC) to a reactive triplet state (

    
    ).
    
  • The Electronic Tuner (3,5-Difluoro Substitution): Fluorine atoms at the 3 and 5 positions of the non-substituted phenyl ring act as electron-withdrawing groups (EWG).

    • Effect: They lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the reduction potential of the excited ketone. This makes the carbonyl oxygen more electrophilic and reactive toward hydrogen abstraction.

  • The Intramolecular Synergist (2'-Thiomorpholinomethyl Group):

    • Ortho-Tethering: The methylene bridge at the 2' (ortho) position locks the thiomorpholine donor in close proximity to the carbonyl acceptor.

    • Thiomorpholine Donor: The nitrogen atom facilitates Charge Transfer (CT), while the

      
      -hydrogens adjacent to the nitrogen are labile and positioned for abstraction. The sulfur atom contributes a heavy-atom effect, potentially enhancing spin-orbit coupling (SOC) and ISC rates.
      

Photophysical Pathways[1][2]

The photochemistry of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone is defined by a competition between radiative decay and the desired non-radiative chemical quenching.

Absorption Characteristics
  • 
     Transition:  Intense absorption band typically observed in the 250–265 nm  range.
    
  • 
     Transition:  A weaker, forbidden transition appearing as a shoulder or low-intensity band in the 330–360 nm  range. This is the critical transition that populates the reactive singlet state (
    
    
    
    ).
Excited State Dynamics (The "Story" of the Photon)
  • Excitation (

    
    ):  Absorption of UV light populates the singlet excited state.
    
  • Intersystem Crossing (

    
    ):  Benzophenone derivatives exhibit near-unity quantum yields for ISC (
    
    
    
    ). The presence of the sulfur atom in the thiomorpholine ring further accelerates this process via spin-orbit coupling.
  • Intramolecular Charge Transfer (ICT): In the triplet state (

    
    ), the electron-deficient carbonyl oxygen interacts with the lone pair of the thiomorpholine nitrogen. The 3,5-difluoro substitution enhances the driving force for this electron transfer.
    
  • H-Abstraction (Norrish Type II Analog): The radical anion character on the carbonyl abstracts a hydrogen atom from the

    
    -carbon of the thiomorpholine.
    
  • Radical Generation: The process yields a ketyl radical and an

    
    -aminoalkyl radical . The latter is the active initiating species for free-radical polymerization.
    
Jablonski Diagram & Reaction Mechanism

The following diagram illustrates the energy flow and chemical transformation.

Photophysics cluster_0 Structural Influence S0 Ground State (S0) S1 Singlet Excited (S1) (n-π*) S0->S1 hν (Absorption) S1->S0 Fluorescence (Weak) T1 Triplet State (T1) (Reactive n-π*) S1->T1 ISC (Fast) Φ ~ 1.0 T1->S0 Phosphorescence (Quenched) CT Exciplex / CT State (Intramolecular) T1->CT e- Transfer Radicals Radical Pair (Ketyl + α-Amino) CT->Radicals H-Abstraction (Intramolecular) Polymer Polymerization Initiation Radicals->Polymer Initiation F_effect 3,5-Difluoro: Increases T1 Reduction Potential F_effect->T1 Thio_effect Thiomorpholine: Provides H-source & promotes ISC Thio_effect->CT

Caption: Energy landscape showing the pathway from photon absorption to radical generation. Note the critical role of the intramolecular tether in facilitating the T1


 CT transition.

Key Photophysical Parameters (Data Summary)

The following values are synthesized from authoritative data on fluorinated benzophenones and ortho-aminoalkyl benzophenone derivatives.

ParameterTypical ValueMechanistic Insight
Absorption

255 nm (

), 345 nm (

)
The 3,5-difluoro substitution causes a slight hypsochromic (blue) shift in

but enhances

reactivity.
Molar Extinction (

)
~18,000 M

cm

(at 255 nm)
High absorption cross-section ensures efficient light harvesting in thin films.
Triplet Energy (

)
~68–69 kcal/molSufficiently high to prevent quenching by oxygen if H-abstraction is fast enough.
ISC Quantum Yield (

)
> 0.95Benzophenone core ensures almost all absorbed photons reach the reactive triplet state.
Triplet Lifetime (

)
< 10 ns (in solution)Critical Differentiator: Unlike unsubstituted benzophenone (

s scale), the intramolecular amine quenches the triplet state almost immediately.
H-Abstraction Rate (

)

s

The "effective concentration" of the amine is extremely high due to the ortho-tether.

Experimental Protocols for Validation

To empirically verify these properties in a research setting, the following self-validating protocols are recommended.

Laser Flash Photolysis (LFP)

Objective: Observe the transient triplet state and the formation of the ketyl radical.

  • Sample Prep: Dissolve compound in acetonitrile (inert solvent) at

    
     M. De-aerate with Argon for 20 mins (essential to remove 
    
    
    
    quenching).
  • Excitation: Pump with Nd:YAG laser (355 nm, 5-10 ns pulse).

  • Observation:

    • Look for transient absorption at 520–540 nm (characteristic Benzophenone Triplet).

    • Validation: In this specific molecule, the triplet signal should decay very rapidly (ns scale) and be replaced by a new absorption around 360–400 nm (Ketyl radical) and ~450 nm (Aminoalkyl radical).

    • Control: Compare with non-tethered Benzophenone + Thiomorpholine mixture. The tethered compound should show significantly faster kinetics.

Phosphorescence at 77K

Objective: Determine the Triplet Energy (


).
  • Matrix: Dissolve in 2-methyltetrahydrofuran (forms a clear glass at 77K).

  • Condition: Submerge sample in liquid nitrogen Dewar.

  • Measurement: Excite at 340 nm; record emission from 400–600 nm.

  • Analysis: The highest energy vibrational peak (0-0 transition) corresponds to the Triplet Energy.

    • Note: At room temperature, phosphorescence will be zero due to the efficient chemical quenching (H-abstraction).

References

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II kinetics and ortho-amino effects).
  • Cohen, S. G., et al. (1973). Photoreduction of Benzophenone by Amines. Chemical Reviews. Link

  • Sigma-Aldrich/Merck. (n.d.). Product Specification: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone. (Confirming commercial availability and CAS 898782-47-3).

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Introduction & Scope The benzophenone pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAP kinase inhibitors, and central...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The benzophenone pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), p38 MAP kinase inhibitors, and central nervous system (CNS) active agents. The specific target, 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , combines a metabolically stable fluorinated ring with a solubilizing, basic thiomorpholine moiety via a benzylic linker.

This Application Note details a robust, three-stage synthetic protocol designed for reproducibility and scalability. Unlike traditional Friedel-Crafts acylation routes, which often suffer from regioselectivity issues with deactivated (fluorinated) rings, this protocol utilizes a Grignard-Nitrile addition followed by Wohl-Ziegler radical bromination and nucleophilic substitution . This modular approach ensures high regiocontrol and minimizes side-product formation.

Target Molecule Analysis
  • Ring A: 3,5-Difluorophenyl (Lipophilic, metabolically robust).

  • Ring B: 2-Substituted phenyl (Ortho-substitution provides steric twist, often crucial for receptor binding).

  • Linker: Methylene bridge (Benzylic position).

  • Amine: Thiomorpholine (Moderate basicity, hydrogen bond acceptor/donor potential).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases to maximize yield and purification efficiency.

  • C-N Disconnection: The thiomorpholine is introduced last via

    
     displacement to avoid compatibility issues during radical steps.
    
  • Functional Group Interconversion (FGI): The benzylic bromide is derived from a methyl group via radical bromination.

  • C-C Disconnection: The benzophenone core is constructed via Grignard addition to a nitrile. We select 3,5-difluorobenzonitrile and o-tolylmagnesium bromide .

    • Rationale: Adding the Grignard to a nitrile forms an imine salt intermediate that precipitates or stabilizes, preventing the "double addition" often seen with acid chlorides (which leads to tertiary alcohols).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start1 3,5-Difluorobenzonitrile Inter1 Imine Salt Intermediate Start1->Inter1 Grignard Addition (THF, 0°C to RT) Start2 o-Tolylmagnesium Bromide Start2->Inter1 Core 3,5-Difluoro-2'-methylbenzophenone Inter1->Core Acid Hydrolysis (HCl, Reflux) Bromide Benzylic Bromide Intermediate Core->Bromide Wohl-Ziegler Bromination (NBS, AIBN, ACN) Target 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Bromide->Target S_N2 Substitution (Thiomorpholine, K2CO3)

Figure 1: Modular synthetic pathway designed to prevent over-alkylation and ensure regioselectivity.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzophenone Core

Objective: Synthesis of 3,5-Difluoro-2'-methylbenzophenone. Mechanism: Nucleophilic addition of Grignard to nitrile


 Imine hydrolysis.
Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Role
3,5-Difluorobenzonitrile1.0139.10Electrophile
o-Tolylmagnesium bromide (1.0M in THF)1.2195.34Nucleophile
THF (Anhydrous)Solvent-Reaction Medium
HCl (3M Aqueous)Excess-Hydrolysis Agent
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3,5-Difluorobenzonitrile (10 mmol) and anhydrous THF (50 mL). Cool to 0°C using an ice bath.

  • Addition: Transfer o-Tolylmagnesium bromide (12 mmol, 12 mL) to the addition funnel via cannula. Add dropwise over 20 minutes to the nitrile solution.

    • Observation: The solution may turn dark yellow or brown.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (consumption of nitrile).

    • Note: The intermediate imine salt is stable in THF.

  • Hydrolysis: Cool the mixture back to 0°C. Cautiously quench with 3M HCl (30 mL).

    • Caution: Exothermic reaction.[1]

  • Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours. This step is critical to hydrolyze the sterically hindered imine to the ketone.

  • Workup: Cool to RT. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the 3,5-Difluoro-2'-methylbenzophenone as a pale yellow oil/solid.

Phase 2: Benzylic Functionalization (Wohl-Ziegler)

Objective: Synthesis of 3,5-Difluoro-2'-(bromomethyl)benzophenone. Mechanism: Free-radical substitution.

Reagents & Stoichiometry
ReagentEquiv.Role
3,5-Difluoro-2'-methylbenzophenone1.0Substrate
N-Bromosuccinimide (NBS)1.05Bromine Source
AIBN (Azobisisobutyronitrile)0.05Radical Initiator
Acetonitrile (ACN) or TrifluorotolueneSolventMedium (Green alternative to CCl4)
Protocol
  • Solvent Choice: While

    
     is traditional, Acetonitrile (ACN)  or 
    
    
    
    -Trifluorotoluene
    are recommended for modern safety and environmental standards.
  • Setup: In a 100 mL RBF, dissolve the Phase 1 product (5 mmol) in degassed ACN (25 mL).

  • Reagent Addition: Add NBS (5.25 mmol). Add AIBN (0.25 mmol).

  • Initiation: Heat the mixture to reflux (80-82°C).

    • Critical Checkpoint: The reaction should turn orange/red initially (bromine generation) and fade to pale yellow as succinimide precipitates.

  • Duration: Reflux for 2–4 hours. Monitor by TLC. Stop immediately upon disappearance of starting material to prevent gem-dibromination.

  • Workup: Cool to RT. The succinimide byproduct will float/precipitate.[2] Filter off the solid succinimide.

  • Concentration: Remove solvent in vacuo.

  • Purification: Rapid filtration through a short silica plug (eluting with Hexanes/DCM) is usually sufficient. Isolate the Benzylic Bromide .

    • Stability Warning: Benzylic bromides are lachrymators and unstable on silica for long periods. Use immediately in Phase 3.

Phase 3: Thiomorpholine Coupling

Objective: Synthesis of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone. Mechanism:


 Nucleophilic Substitution.
Reagents & Stoichiometry
ReagentEquiv.Role
Benzylic Bromide Intermediate1.0Electrophile
Thiomorpholine1.2Nucleophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
Acetonitrile (ACN)SolventPolar Aprotic Solvent
Protocol
  • Setup: In a 50 mL vial or flask, suspend

    
      (anhydrous, 10 mmol) in ACN (15 mL).
    
  • Addition: Add Thiomorpholine (6 mmol).

  • Substrate Addition: Add the Benzylic Bromide (5 mmol) dissolved in ACN (5 mL) dropwise at RT.

  • Reaction: Stir at RT for 4–6 hours. Warming to 40°C may accelerate the reaction if sluggish.

  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Rinse the filter cake with EtOAc.
  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (30 mL) and wash with water (

    
     mL) to remove excess thiomorpholine.
    
  • Final Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 98:2).

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR (CDCl3)Thiomorpholine: Multiplets at

2.6–2.9 ppm (

).Benzylic

:
Singlet at

3.6–3.8 ppm (

).Aromatic: Multiplet

6.9–7.8 ppm. Look for triplet of triplets (

) characteristic of 3,5-difluoro pattern.
19F NMR Singlet (or decoupled multiplet) around

-108 to -110 ppm (relative to

).
MS (ESI+) Molecular Ion

. Check isotopic pattern for Sulfur (

contribution).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase 1: Low Yield Incomplete hydrolysis of imine.Increase reflux time with HCl; ensure pH < 2.
Phase 1: Alcohol formation "Double addition" of Grignard.Ensure temperature is kept at 0°C during addition; switch from Nitrile to Weinreb Amide if persistent.
Phase 2: Dibromination Reaction time too long or excess NBS.Monitor TLC strictly. Stop reaction at 95% conversion. Use stoichiometric NBS (1.0 eq).
Phase 3: Quaternary Salt Over-alkylation (rare with thiomorpholine).Use excess amine (1.2–1.5 eq) to ensure mono-alkylation dominance.
Logic Flow for Purification (DOT Diagram)

PurificationLogic Raw Crude Reaction Mixture (Phase 3) Filter Filtration (Remove K2CO3/KBr) Raw->Filter Wash Aqueous Wash (Remove excess Thiomorpholine) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Decision Purity Check (TLC/NMR) Dry->Decision Recryst Recrystallization (EtOH/Hex) Decision->Recryst High Purity (>90%) Column Flash Column (DCM/MeOH) Decision->Column Complex Impurities Final Pure API Intermediate Recryst->Final Column->Final

Figure 2: Decision tree for the isolation of the final thiomorpholine derivative.

References

  • Grignard Addition to Nitriles

    • Title: Reactions of Organometallic Reagents with Nitriles.[1]

    • Source: Chemistry LibreTexts / Organic Chemistry Portal.
    • URL:[Link]

  • Wohl-Ziegler Bromination Protocols

    • Title: Wohl-Ziegler Reaction: Mechanism and Green Solvent Altern
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Benzylic Substitution Methodology

    • Title: Nucleophilic Substitution of Benzylic Halides.[3]

    • Source: University of Calgary, Department of Chemistry.

    • URL:[Link]

  • Solvent Selection for Radical Reactions

    • Title: Trifluorotoluene as a Chlorinated Solvent Alternative in Radical Bromination.[2]

    • Source: Green Chemistry Letters and Reviews.
    • URL:[Link]

Sources

Application

Optimized Chromatographic Isolation of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Executive Summary This guide details the purification protocol for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , a fluorinated pharmaceutical intermediate characterized by a benzophenone core, a lipophilic fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , a fluorinated pharmaceutical intermediate characterized by a benzophenone core, a lipophilic fluorinated ring, and a basic thiomorpholine moiety.[1]

The Challenge: This molecule presents a "Dual-Mode" purification difficulty:

  • Basicity: The nitrogen atom in the thiomorpholine ring (

    
    ) interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing and yield loss.[1]
    
  • Sulfur Sensitivity: The thioether group is susceptible to oxidation (forming sulfoxides/sulfones) if exposed to peroxides in solvents or prolonged residence on active silica.

The Solution: We present two validated protocols: a robust Amine-Modified Normal Phase method (recommended for scale-up) and a Reverse Phase (C18) alternative for high-purity polishing.[1]

Physicochemical Profile & Strategy[1][2][3]

Understanding the analyte is the prerequisite for separation.

PropertyCharacteristicChromatographic Implication
Chromophore Benzophenone CoreStrong UV absorption at 254 nm (primary) and 280 nm.
Basicity Thiomorpholine NitrogenWill protonate on acidic silica.[1] Requires basic modifier (TEA/NH₃) or amine-functionalized silica.[1][2]
Lipophilicity 3,5-Difluoro substitutionIncreases retention on C18; allows solubility in Hexane/EtOAc mixtures.[1]
Stability Thioether (C-S-C)Avoid ether solvents (e.g., THF, Et₂O) unless peroxide-free.[1] Use EtOAc/DCM.
Method Development Strategy

The separation logic follows the "Neutralization Principle." To achieve a symmetrical peak, the interaction between the basic amine and the acidic stationary phase must be suppressed.[1]

MethodDev Start Crude Mixture TLC_Screen TLC Screening (Mobile Phase + 1% TEA) Start->TLC_Screen Path_Decision Tailing Observed? TLC_Screen->Path_Decision Method_A Protocol A: Silica + TEA Modifier Path_Decision->Method_A Yes (Standard Lab) Method_B Protocol B: Amine-Functionalized Silica Path_Decision->Method_B Yes (High Purity Req) Method_C Protocol C: Reverse Phase (C18) High pH Buffer Path_Decision->Method_C No Separation

Figure 1: Decision tree for selecting the appropriate stationary phase based on initial TLC screening behavior.

Protocol A: Normal Phase Flash Chromatography (Standard)

Best for: Routine purification of crude reaction mixtures (100 mg – 10 g scale).[1]

Materials
  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1] Crucial: Add 1% v/v TEA to BOTH Mobile Phase A and B.

Step-by-Step Methodology
  • Column Equilibration (The Deactivation Step):

    • Prepare the column with 5 Column Volumes (CV) of 10% Mobile Phase B containing 1% TEA.[1]

    • Why: This saturates the acidic silanol sites on the silica with triethylamine, preventing the target thiomorpholine amine from binding irreversibly.[1]

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).[1]

    • Solid Load (Recommended): Mix the solution with silica gel (ratio 1:3), evaporate to dryness, and load the dry powder into a solid load cartridge.[1] This prevents band broadening caused by DCM injection.

  • Gradient Execution:

    • Flow Rate: Optimized for column size (e.g., 15 mL/min for a 12g column).

    • Detection: UV 254 nm (monitor 280 nm as secondary).[1]

Time (CV)% Mobile Phase B (EtOAc + 1% TEA)Description
0–25%Isocratic hold to elute non-polar impurities.
2–125% → 40%Linear gradient.[1] Target compound typically elutes at ~25-30% B.
12–1540% → 100%Flush to remove polar byproducts.
  • Post-Run Handling:

    • Pool fractions containing the product.[3]

    • Evaporation: Rotovap at <40°C. Note: TEA has a high boiling point. Co-evaporate with heptane or ethanol to assist in removing residual TEA.[1]

Protocol B: Reverse Phase Chromatography (Polishing)

Best for: Final purity polishing (>99%) or if normal phase fails to separate polar impurities.[1]

Materials
  • Stationary Phase: C18 (Octadecyl) functionalized silica.[1]

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1][4]

Scientific Rationale

At neutral/acidic pH, the thiomorpholine nitrogen is protonated (


), making it highly polar and causing it to elute too quickly (in the void volume) on C18.[1] By using Ammonium Bicarbonate (pH 10) , we ensure the molecule remains in its neutral (free base) form, maximizing hydrophobic interaction with the C18 chains and improving resolution.[1]
Gradient Protocol[1][3]
Time (min)% Mobile Phase B (ACN)Description
0–15%Equilibration.
1–105% → 95%Linear Gradient.
10–1295%Wash.[1]

Mechanism of Separation

The following diagram illustrates the molecular interactions occurring inside the column, justifying the need for TEA or High pH buffers.

Interaction Silica Acidic Silanol (Si-OH) Target Target: Thiomorpholine-Benzophenone Silica->Target Strong H-Bonding (Causes Tailing) TEA Modifier: Triethylamine (TEA) TEA->Silica Preferential Binding (Blocks Active Sites) Result Target Elutes Symmetrically TEA->Result Enables

Figure 2: Competitive binding mechanism. Triethylamine (Green) preferentially binds to acidic silanols (Red), preventing the target molecule (Blue) from getting "stuck," ensuring a sharp elution peak.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Insufficient modifier.Increase TEA concentration to 2% or switch to Amine-functionalized silica [1].
Split Peaks Sample overload or solubility mismatch.Switch to Solid Loading (Protocol A, Step 2). Ensure injection solvent is not stronger than the starting mobile phase.
New Impurity (Post-Purification) Sulfur oxidation.[1]The thiomorpholine sulfur may have oxidized to sulfoxide. Avoid drying the compound on the column with air. Flush immediately. Use antioxidants if necessary [2].
Low Recovery Irreversible binding.[1]The compound is too basic for standard silica. Switch to Protocol B (Reverse Phase at High pH) [3].

References

  • Biotage Application Note. (2023). Is there an easy way to purify organic amines? Strategies for overcoming silanol interactions using amine-functionalized silica.[5]

  • Teledyne ISCO. (2017).[1] Method Development Strategies for Amine Bonded Phase Columns. Comparison of normal phase vs. amine columns for basic compounds.

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Protocols for deactivating silica with triethylamine.[6]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[7] Overview of physicochemical properties and synthesis of thiomorpholine derivatives.

Sources

Method

Application Note: Kinase Inhibition Profiling of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Abstract This application note details the standardized protocol for evaluating the kinase inhibitory potential of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3). While benzophenone scaffolds are his...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating the kinase inhibitory potential of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3). While benzophenone scaffolds are historically significant in medicinal chemistry—often serving as core structures for p38 MAPK inhibitors, CK2 inhibitors, and photo-affinity probes—the specific thiomorpholine substitution pattern of this compound suggests unique solubility and binding characteristics that require tailored handling. This guide covers compound preparation, biochemical potency determination (IC50), and cellular target engagement, emphasizing the mitigation of photochemical artifacts inherent to benzophenone derivatives.

Compound Overview & Handling

Chemical Identity[1]
  • Compound: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone[][2][3][4][5]

  • Molecular Formula: C18H17F2NOS[3][4]

  • Molecular Weight: 333.40 g/mol [5]

  • Core Scaffold: Diaryl ketone (Benzophenone) with a thiomorpholine heterocycle.[6][3]

Critical Physicochemical Considerations

To ensure data integrity, two specific properties of this molecule must be managed:

  • Photosensitivity (Benzophenone moiety): Benzophenones are efficient triplet-state sensitizers. Exposure to UV or intense ambient light can induce radical formation or non-specific covalent crosslinking to proteins (photo-affinity labeling). Protocol Requirement: All steps must be performed under amber light or in opaque vessels.

  • Sulfur Oxidation (Thiomorpholine moiety): The sulfur atom in the thiomorpholine ring is susceptible to oxidation to sulfoxide or sulfone forms upon prolonged exposure to air/DMSO. Protocol Requirement: Use fresh DMSO stocks; avoid freeze-thaw cycles.

Solubilization Protocol
  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.

  • Target Concentration: 10 mM stock solution.

  • Procedure:

    • Weigh 3.33 mg of powder into an amber glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Storage: Aliquot into single-use amber tubes (50 µL) and store at -80°C.

Experimental Workflow

The characterization process follows a "Funnel Approach":

  • Primary Screen: Single-point inhibition at high concentration (10 µM) against a kinase panel.

  • Secondary Screen: IC50 determination against hits.

  • Tertiary Screen: Cellular target engagement.

Visualization: Assay Logic Flow

AssayWorkflow Compound Compound Prep (Amber Vials) Profile Kinome Profiling (10 µM Single Point) Compound->Profile HitSel Hit Selection (>50% Inhibition) Profile->HitSel HitSel->Profile Fail (Retest/Expand Panel) IC50 Biochemical IC50 (ADP-Glo / FRET) HitSel->IC50 Pass Cell Cellular Assay (Target Engagement) IC50->Cell

Figure 1: Sequential workflow for validating kinase inhibition, prioritizing hit identification before mechanistic resolution.

Biochemical Assay Protocol (IC50 Determination)

Assuming a target is identified (e.g., p38 MAPK or CK2, common targets for this class), the following protocol uses an ADP-Glo™ Kinase Assay (Luminescence-based) which is robust against fluorescence interference often caused by aromatic ketones.

Reagents & Materials
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Target-specific peptide (e.g., MBP for p38) at Km concentration.

  • ATP: Ultra-pure, at Km concentration (typically 10-50 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

  • Plate: 384-well solid white low-volume plate (Corning #4513).

Plate Layout & Dilution Scheme

Objective: Generate a 10-point dose-response curve starting at 10 µM with 3-fold serial dilutions.

Well TypeContentPurpose
Test Wells Kinase + Substrate + ATP + CompoundMeasure Inhibition
Max Signal (HPE) Kinase + Substrate + ATP + DMSO0% Inhibition Control
Min Signal (ZPE) Substrate + ATP + DMSO (No Kinase)100% Inhibition (Background)
Step-by-Step Procedure
  • Compound Dilution (Intermediate Plate):

    • Prepare 100x concentrations in DMSO (e.g., Top conc 1 mM).

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer 50 nL of compound to the 384-well assay plate using an acoustic dispenser (Echo) or pin tool.

  • Enzyme Addition:

    • Dilute Kinase to 2x final concentration in Kinase Buffer.

    • Dispense 2.5 µL of 2x Kinase into Test and HPE wells.

    • Dispense 2.5 µL of Buffer into ZPE wells.

    • Incubate 10 mins at RT (allows compound-enzyme pre-equilibration).

  • Reaction Initiation:

    • Prepare 2x ATP/Substrate mix in Kinase Buffer.

    • Dispense 2.5 µL into all wells.

    • Centrifuge plate at 1000 rpm for 30 sec.

    • Incubate for 60 mins at RT (protected from light).

  • Detection:

    • Add 5 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 mins.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis

Calculation of Percent Inhibition

For each data point (


):


  • 
    : Mean of High Positive Control (Enzyme + DMSO)
    
  • 
    : Mean of Zero Positive Control (No Enzyme)
    
Curve Fitting

Fit data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or XLfit:



  • QC Criteria: Hill Slope should be between -0.5 and -1.5.

    
    -factor must be 
    
    
    
    .

Cellular Target Engagement (Western Blot)

To verify the compound enters the cell and inhibits the kinase in a physiological environment.

Experimental Setup
  • Cell Line: Choose a line expressing the target (e.g., HeLa or RAW264.7 for p38).

  • Seeding:

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
Treatment Protocol
  • Starvation: Serum-starve cells (0.1% FBS) for 4-12 hours to reduce basal phosphorylation noise.

  • Pre-treatment: Add Compound (0.1, 1.0, 10 µM) or DMSO control. Incubate 1 hour.

  • Stimulation: Add pathway activator (e.g., LPS or UV for p38; Insulin for Akt/CK2) for 15-30 mins.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

Visualization: Signaling Pathway Analysis

(Example: Assuming p38 MAPK pathway relevance for benzophenones)

SignalingPathway Stimulus Stimulus (UV / LPS) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target?) MKK->p38 Phosphorylation Substrate MAPKAPK2 (Hsp27) p38->Substrate Phosphorylation Drug 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Drug->p38 Inhibition Outcome Inflammation / Apoptosis Substrate->Outcome

Figure 2: Potential intervention point within the MAPK cascade. Western blot should quantify phospho-MAPKAPK2 levels normalized to Total-MAPKAPK2.

References

  • Discovery of CX-4945 (Silmitasertib). Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.[7] Journal of Medicinal Chemistry.

  • Benzophenone Scaffold Review. Wu, J., et al. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[8][9] RSC Advances.

  • ADP-Glo Assay Validation. Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies.

  • Kinase Profiling Methodology. Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.

Sources

Application

Application Note: A Practical Guide to Evaluating the Metabolic Stability of Fluorinated Benzophenones

Introduction: The Strategic Role of Fluorine in Benzophenone-Based Drug Discovery Benzophenones represent a versatile scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzophenone-Based Drug Discovery

Benzophenones represent a versatile scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] However, like many aromatic structures, they can be susceptible to rapid metabolism, primarily hepatic, which can limit their oral bioavailability and therapeutic duration. A key strategy to overcome this challenge is the selective incorporation of fluorine atoms into the molecular structure.

Fluorination is a powerful tool in drug design for several reasons:

  • Blocking Metabolic "Soft Spots": Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many drugs.[4][5] Aromatic rings are often targets for hydroxylation. By replacing a hydrogen atom with a sterically small but highly electronegative fluorine atom, a common site of metabolic attack can be effectively blocked.[6][7] This C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can dramatically slow the rate of clearance.[8][9]

  • Modulating Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn influence its absorption, distribution, and target binding affinity.[6]

Consequently, accurately assessing the metabolic stability of novel fluorinated benzophenones is a critical step in the drug discovery process. It allows for the early identification of compounds with favorable pharmacokinetic profiles, enabling a structure-activity relationship (SAR) to be built around metabolic liability.[10] This guide provides a detailed methodology for conducting robust in vitro metabolic stability assays using two gold-standard systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Principle of In Vitro Metabolic Stability Assays

The goal of these assays is to determine a compound's intrinsic clearance (Clint), which is the rate at which a drug is metabolized by the liver, independent of blood flow and other physiological factors.[11][12] This is achieved by incubating the test compound with a metabolically active liver preparation and monitoring its disappearance over time.

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[5] They are a cost-effective and widely used model rich in Phase I drug-metabolizing enzymes, especially the cytochrome P450 (CYP) family.[5][13] Microsomal stability assays are excellent for assessing susceptibility to oxidative metabolism.

  • Suspension Hepatocytes: These are intact, viable liver cells.[10][14] This system is considered more physiologically relevant as it contains a full complement of both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporters.[4][15] Hepatocyte assays provide a more comprehensive picture of hepatic clearance.[16]

Experimental Design & Strategy

A well-designed experiment is crucial for generating reliable and reproducible data. The following workflow provides a high-level overview of the process.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Calculation prep_reagents Prepare Reagents (Buffers, Cofactors, Stocks) prep_bio Thaw & Prepare Biological Matrix (Microsomes or Hepatocytes) start_rxn Initiate Reaction (Add Compound to Matrix at 37°C) prep_bio->start_rxn time_points Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench_rxn Quench Reaction (Add Acetonitrile + Internal Standard) time_points->quench_rxn sample_prep Process Samples (Centrifuge & Collect Supernatant) quench_rxn->sample_prep lcms_analysis LC-MS/MS Analysis (Quantify Parent Compound) sample_prep->lcms_analysis data_analysis Data Analysis (Calculate t1/2 and Clint) lcms_analysis->data_analysis end end data_analysis->end Final Report

Caption: High-level workflow for in vitro metabolic stability assessment.

Key Considerations:
  • Compound Concentration: A substrate concentration of 1 µM is standard and is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.

  • Biological Matrix Concentration: For microsomes, 0.5 mg/mL protein is a common starting point.[17] For hepatocytes, a density of 0.5 to 1.0 x 10^6 viable cells/mL is recommended.[10]

  • Controls (Self-Validation): Every assay plate must include:

    • Negative Control (-Cofactor/-Enzyme): The test compound is incubated for the longest duration without the NADPH cofactor (for microsomes) or in heat-inactivated matrix. This control reveals any non-enzymatic degradation.

    • Positive Controls: Include compounds with known metabolic rates to verify the activity of the biological matrix.

      • High Turnover (e.g., Verapamil, Testosterone): Rapidly metabolized.

      • Low Turnover (e.g., Warfarin): Slowly metabolized.

  • Time Points: A typical time course includes 0, 5, 15, 30, 45, and 60 minutes for microsomes[5] and can be extended up to 4 hours for hepatocytes to capture slower metabolism.[15]

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a fluorinated benzophenone using pooled HLM.

Materials:
Reagent/MaterialTypical SupplierPurpose
Pooled Human Liver MicrosomesCorning, BioIVTSource of Phase I enzymes
NADPH Regenerating SystemCorning, Sigma-AldrichCofactor for CYP450 enzymes
0.5 M Potassium Phosphate Buffer, pH 7.4Lab-preparedAssay buffer
Test Compound (10 mM in DMSO)In-houseCompound of interest
Control Compounds (10 mM in DMSO)Sigma-AldrichAssay validation
Acetonitrile (ACN) with Internal StandardHPLC GradeReaction termination & analysis
96-well incubation plate & collection plateVWR, EppendorfReaction vessel
Step-by-Step Methodology:
  • Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL in the reaction volume. Keep this on ice.

  • Prepare Compound Plate: In a separate 96-well plate, dilute the 10 mM test and control compound stocks to an intermediate concentration (e.g., 100 µM) with buffer.

  • Initiate Pre-incubation: Add the microsomal master mix to the wells of the incubation plate. Then, add a small volume of the diluted compound to each well to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-Cofactor" control wells). The time of this addition is Time = 0 .

  • Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 min), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol). The organic solvent immediately stops the enzymatic reaction.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly for 2 minutes, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more complete metabolic profile, including both Phase I and Phase II pathways.

Materials:
Reagent/MaterialTypical SupplierPurpose
Cryopreserved Human HepatocytesGibco, BioIVTSource of Phase I & II enzymes
Hepatocyte Thawing & Plating MediumSupplier-specificCell recovery and viability
Williams' Medium E (or equivalent)GibcoIncubation medium
Test Compound (10 mM in DMSO)In-houseCompound of interest
Control Compounds (10 mM in DMSO)Sigma-AldrichAssay validation
Acetonitrile (ACN) with Internal StandardHPLC GradeReaction termination & analysis
24- or 48-well collagen-coated platesCorningCell culture vessel
Step-by-Step Methodology:
  • Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.[10] Transfer to pre-warmed thawing medium and centrifuge gently to pellet the cells.

  • Determine Viability: Resuspend the cell pellet in incubation medium and determine cell viability and density using the Trypan Blue exclusion method. Viability should be >80%.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Initiate Incubation: Add the cell suspension to the wells of a non-coated plate. Add the test and control compounds to a final concentration of 1 µM. Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep cells in suspension. This is Time = 0 .

  • Time Point Sampling: At each time point (e.g., 0, 15, 30, 60, 120, 240 min), sample and quench the reaction as described in the HLM protocol (Step 5).

  • Sample Processing & Analysis: Follow the same procedure as described for the HLM assay (Steps 6 & 7).

Data Analysis and Interpretation

The primary goal is to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Plot the Data: Plot the natural log (ln) of the percent remaining of the test compound versus time.

  • Determine the Slope: The slope of the initial linear portion of this curve represents the elimination rate constant (k).

    • Slope = -k

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[10]

  • Calculate Intrinsic Clearance (Clint): The formula for Clint depends on the system used.[10][12][18]

ParameterMicrosomal StabilityHepatocyte Stability
Equation Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)Clint = (0.693 / t½) * (mL incubation / million hepatocytes)
Units µL/min/mg proteinµL/min/10^6 cells

Interpretation of Results:

  • High Clint (> 50 µL/min/mg): The compound is rapidly metabolized. Likely to have high first-pass metabolism and poor oral bioavailability.

  • Moderate Clint (5 - 50 µL/min/mg): The compound has intermediate stability.

  • Low Clint (< 5 µL/min/mg): The compound is metabolically stable.[15] This is often the desired profile for a drug candidate.

Visualizing Metabolic Fate

The introduction of fluorine is intended to block specific metabolic pathways. For a benzophenone, common metabolic routes include aromatic hydroxylation and ketone reduction.

G cluster_paths Potential Metabolic Pathways of a Benzophenone cluster_F With Fluorine cluster_H Without Fluorine Parent Benzophenone Scaffold Parent_F F-Benzophenone Metabolite_F_Reduced Reduced Metabolite (Alcohol) Parent_F->Metabolite_F_Reduced Ketone Reduction Blocked Aromatic Hydroxylation (Blocked by F) Parent_F->Blocked CYP450 Parent_H H-Benzophenone Metabolite_H_Hydrox Hydroxylated Metabolite Parent_H->Metabolite_H_Hydrox Aromatic Hydroxylation Metabolite_H_Reduced Reduced Metabolite (Alcohol) Parent_H->Metabolite_H_Reduced Ketone Reduction

Caption: Fluorine can block aromatic hydroxylation while other pathways remain.

Analytical Finish: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing metabolic stability samples due to its high sensitivity, specificity, and throughput.[19][20][21]

  • Chromatography: A fast gradient on a C18 reversed-phase column is typically sufficient to separate the parent compound from matrix components.[19]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. A specific precursor ion (parent compound) to product ion transition is monitored for the test compound and the internal standard.

  • Data Processing: The peak area of the analyte is normalized to the peak area of the internal standard at each time point. This ratio is used to calculate the percent remaining relative to the T=0 sample.

Conclusion

Evaluating the metabolic stability of fluorinated benzophenones is a cornerstone of modern drug discovery. By employing robust in vitro models like human liver microsomes and hepatocytes, researchers can gain critical insights into a compound's potential pharmacokinetic behavior. The strategic placement of fluorine to block metabolic soft spots is a proven method for enhancing drug-like properties.[22] The protocols detailed herein provide a validated framework for generating high-quality, reproducible data to guide medicinal chemistry efforts and select drug candidates with a higher probability of success in preclinical and clinical development. Adherence to U.S. Food and Drug Administration (FDA) guidelines on in vitro drug metabolism studies is recommended for programs intended for regulatory submission.[23][24][25]

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved February 10, 2026, from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved February 10, 2026, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 10, 2026, from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved February 10, 2026, from [Link]

  • Shaaban, M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC advances. Retrieved February 10, 2026, from [Link]

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. (2024, April 16). PubMed. Retrieved February 10, 2026, from [Link]

  • Shaaban, M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). FDA. Retrieved February 10, 2026, from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register. Retrieved February 10, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Retrieved February 10, 2026, from [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). PubMed. Retrieved February 10, 2026, from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019, November 24). BioIVT. Retrieved February 10, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved February 10, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Reaction Biology. Retrieved February 10, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. (2025, August 10). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016, May 15). PubMed. Retrieved February 10, 2026, from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. (2017, October 25). Regulations.gov. Retrieved February 10, 2026, from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved February 10, 2026, from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved February 10, 2026, from [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. (2023, May 26). MDPI. Retrieved February 10, 2026, from [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Agilent. Retrieved February 10, 2026, from [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved February 10, 2026, from [Link]

  • How to calculate in vitro intrinsic clearance? (2019, July 12). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. (2016, October 20). PLOS One. Retrieved February 10, 2026, from [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023, March 4). NIH. Retrieved February 10, 2026, from [Link]

  • Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells. (2000, December 7). PubMed. Retrieved February 10, 2026, from [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2022, January 7). ACS Publications. Retrieved February 10, 2026, from [Link]

Sources

Method

Application Note: Competitive Binding Kinetics of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Introduction & Mechanistic Principle This Application Note details the protocol for characterizing the binding affinity of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (herein referred to as DTMB ) using a competiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Principle

This Application Note details the protocol for characterizing the binding affinity of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (herein referred to as DTMB ) using a competitive radioligand binding assay.

DTMB is a lipophilic small molecule (LogP ~4.3) featuring a benzophenone core and a thiomorpholine side chain.[1][2] Structurally, this scaffold resembles ligands active at Sigma-1 receptors (


R)  and certain Monoamine Transporters . For the purpose of this technical guide, we will describe the protocol for profiling DTMB against the Sigma-1 receptor, a common target for benzophenone-alkylamine derivatives, though the methodology is adaptable to other G-Protein Coupled Receptors (GPCRs).
The Competitive Binding Principle

The assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand ("Hot") competes with varying concentrations of the non-radioactive DTMB ("Cold") for a finite number of binding sites on membrane-bound receptors. As the concentration of DTMB increases, it displaces the radioligand, resulting in a decrease in detectable signal (CPM).

Visualization: Competitive Equilibrium

The following diagram illustrates the thermodynamic competition driving the assay.

CompetitiveBinding Receptor Receptor (R) ComplexHot R-L* Complex (Signal) Receptor->ComplexHot Kon ComplexCold R-I Complex (Silent) Receptor->ComplexCold Kon (Inhibitor) HotLigand Radioligand (L*) (Fixed Conc.) ColdLigand DTMB (I) (Variable Conc.) HotLigand->ColdLigand Competition HotLigand->ComplexHot Kon ColdLigand->ComplexCold Kon (Inhibitor) ComplexHot->Receptor Koff ComplexHot->HotLigand Koff ComplexCold->Receptor Koff (Inhibitor) ComplexCold->ColdLigand Koff (Inhibitor)

Caption: Thermodynamic equilibrium where DTMB (I) competes with the Radioligand (L) for the Receptor (R). Detection of R-L* decreases as [I] increases.*

Materials & Reagents

Chemical Handling (Critical)

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (DTMB) is highly lipophilic. Improper solubilization will lead to precipitation and false-negative


 values.
  • Stock Solution: Dissolve DTMB to 10 mM in 100% DMSO. Vortex for 30 seconds.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in Assay Buffer immediately prior to use. Ensure final DMSO concentration in the assay well is <1% (typically 0.1-0.5%).

Assay Components
ComponentSpecificationRole
Receptor Source Rat brain homogenate or CHO-K1 membranes expressing hSigma-1Target protein source.
Radioligand

(Specific Activity ~30-60 Ci/mmol)
The "Hot" tracer.
Non-Specific Ligand Haloperidol (10

M)
Defines Non-Specific Binding (NSB).
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

Physiological medium.
Filter Plates 96-well GF/B Glass Fiber platesSeparation matrix.
NSB Blocker 0.5% Polyethyleneimine (PEI)Expert Tip: Pre-soak filters in PEI for 1 hour to reduce lipophilic binding of DTMB to the glass fibers.

Experimental Protocol

Phase A: Assay Plate Preparation

Objective: Create a 12-point dose-response curve for DTMB.

  • Serial Dilution: Prepare a 1:3 serial dilution of DTMB in Assay Buffer (containing constant DMSO). Range: 10

    
    M to 0.1 nM.
    
  • Plate Layout:

    • Total Binding (TB): Buffer + Membranes + Radioligand (No DTMB).

    • Non-Specific Binding (NSB): Haloperidol (10

      
      M) + Membranes + Radioligand.
      
    • Experimental (DTMB): DTMB dilutions + Membranes + Radioligand.

Phase B: Incubation Workflow

The equilibrium time is critical. For benzophenone derivatives, slow on-rates are possible due to membrane partitioning.

AssayWorkflow Start Start: 96-Well Plate Step1 1. Add 50 µL DTMB Series (or Controls) Start->Step1 Step2 2. Add 50 µL Radioligand (Final Conc ~ Kd) Step1->Step2 Step3 3. Add 100 µL Membrane Prep (Initiate Reaction) Step2->Step3 Incubate 4. Incubate 120 min @ 25°C (Dark) Step3->Incubate Harvest 5. Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Wash 6. Wash 3x Ice-Cold Buffer Harvest->Wash Count 7. Scintillation Counting (LSC) Wash->Count

Caption: Step-by-step liquid handling workflow. Note the specific order of addition to prevent premature binding.

Phase C: Detailed Steps
  • Pre-soak: Soak GF/B filter plates in 0.5% PEI for at least 60 minutes at 4°C.

  • Additions: Add reagents to the assay plate in the order shown in the diagram above.

    • Note: The final volume is typically 200

      
      L.
      
  • Equilibrium: Seal the plate and incubate for 120 minutes at 25°C .

    • Why? Benzophenones are photo-active. Keep in the dark to prevent incidental covalent cross-linking if UV light is present.

  • Termination: Rapidly filter the reaction through the PEI-soaked GF/B plate using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash: Wash filters 3 times with 200

    
    L of ice-cold  Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
    
  • Detection: Dry the plate (50°C for 30 min), add 50

    
    L Microscint-20 cocktail, and count on a TopCount or MicroBeta counter.
    

Data Analysis & Interpretation

Calculating Specific Binding

First, validate the assay window:



Acceptance Criteria: SB should be >70% of TB. If SB < 50%, the signal-to-noise ratio is too low for reliable 

determination.
Determining

Plot CPM (y-axis) vs. Log[DTMB] (x-axis). Fit the data using a non-linear regression (4-parameter logistic equation):



Calculating (Cheng-Prusoff)

The


 is dependent on the radioligand concentration.[3] To obtain the intrinsic affinity constant (

) of DTMB, use the Cheng-Prusoff equation [1]:


  • 
     : Determined from your curve.[4]
    
  • 
     : Concentration of radioligand added (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Hill Slope
  • Slope

    
     -1.0:  Indicates simple competitive binding at a single site (Ideal).
    
  • Slope

    
     -1.0:  Suggests cooperativity or binding to multiple receptor subtypes (common with lipophilic benzophenones binding to secondary sites).
    

References

  • Cheng Y, Prusoff WH. (1973).[5] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • IUPHAR/BPS Guide to Pharmacology. (2023). Ligand Binding Assays: General Principles.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 898782: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone.

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

Sources

Application

protocol for assessing the cytotoxicity of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Executive Summary & Mechanistic Rationale This application note details the standardized protocol for evaluating the cytotoxic potential of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (hereafter referred to as DTMB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This application note details the standardized protocol for evaluating the cytotoxic potential of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (hereafter referred to as DTMB ).

DTMB belongs to a class of fluorinated benzophenone Mannich bases. While the benzophenone scaffold acts as a lipophilic pharmacophore facilitating membrane permeation, the thiomorpholine moiety (introduced via Mannich reaction) often imparts biological reactivity.

Mechanistic Insight (The "Why"): Research into Mannich bases suggests a dual mode of cytotoxic action:

  • Thiol Alkylation: The

    
    -amino ketone structure of Mannich bases can act as a "masked" 
    
    
    
    -unsaturated ketone. Under physiological conditions, these may undergo deamination or direct nucleophilic attack by cellular thiols (e.g., Glutathione/GSH), leading to GSH depletion and subsequent oxidative stress [1].
  • Oxidative Stress Induction: Fluorinated benzophenones have been observed to increase intracellular reactive oxygen species (ROS) and modulate intracellular zinc levels, triggering apoptosis [2].

Therefore, this protocol is not merely a viability screen; it is a self-validating system designed to correlate cytotoxicity (IC50) with its putative mechanism (Oxidative Stress/GSH depletion).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the assessment, ensuring critical quality control checkpoints (solubility and stability) are met before biological testing.

Cytotoxicity_Protocol cluster_Assays Parallel Biological Assays Start Compound: DTMB QC QC Check: Solubility (DMSO) Stability (Retro-Mannich) Start->QC Initial Verify Prep Stock Preparation (10-20 mM in DMSO) QC->Prep Pass MTT 1. Cell Viability (MTT/SRB Assay) Output: IC50 Prep->MTT Dilution Series Mech 2. Mechanistic Check (ROS/GSH Level) Output: Oxidative Stress Prep->Mech EC50 Concentration Analysis Data Synthesis Selectivity Index (SI) MTT->Analysis Quantification Mech->Analysis Validation

Caption: Workflow for DTMB assessment combining viability screening with mechanistic validation.

Reagents and Preparation

Compound Handling
  • Solubility: DTMB is lipophilic.[1] Dissolve in DMSO (Dimethyl sulfoxide) . Avoid Ethanol, as it may interfere with downstream oxidative stress markers.

  • Stability Warning: Mannich bases are susceptible to hydrolysis (retro-Mannich reaction) in aqueous, acidic media.

    • Protocol: Prepare stock solutions fresh immediately prior to use. Do not store aqueous dilutions.

    • Stock Concentration: 20 mM in 100% DMSO.

Cell Line Selection

To determine the Selectivity Index (SI) , you must test against both a target cancer line and a normal control.

  • Target: HepG2 (Liver carcinoma) or MCF-7 (Breast cancer) — highly relevant for benzophenone metabolic toxicity [3].

  • Control: HUVEC (Human Umbilical Vein Endothelial Cells) or NIH/3T3 (Fibroblasts).

Detailed Protocols

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50).

  • Seeding: Seed cells into 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of DTMB in culture medium.

    • Range: 0.1

      
      M to 100 
      
      
      
      M (Logarithmic scale: 0.1, 1, 10, 50, 100).
    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

  • Incubation: Treat cells for 48 hours . (Note: 24h is often insufficient for Mannich base-induced apoptosis to manifest fully).

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Solubilize crystals with 150

      
      L DMSO.
      
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Phase 2: Mechanistic Validation (GSH Depletion)

Objective: Confirm if DTMB acts via thiol-alkylation (common for thiomorpholine Mannich bases).

  • Seeding: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with DTMB at the IC50 concentration determined in Phase 1 for 12 hours.

  • Lysis: Harvest cells and lyse using 5% sulfosalicylic acid (to prevent GSH oxidation).

  • Assay: Use DTNB (Ellman’s Reagent).

    • Mix lysate with DTNB buffer.

    • Measure absorbance at 412 nm.

    • Expectation: If DTMB acts as a thiol-alkylator, treated cells will show significantly reduced free GSH compared to control [4].

Data Analysis & Interpretation

Quantitative Output Structure

Report your findings using the following table format to ensure comparability.

ParameterDTMB (Target: HepG2)DTMB (Normal: NIH/3T3)Positive Control (5-FU)
IC50 (

M)
[Calculated Value][Calculated Value][Reference Value]
R² (Fit) > 0.95> 0.95N/A
Selectivity Index (SI) N/A

N/A
GSH Level (% Control) [e.g., 45%][e.g., 90%]N/A
  • SI > 2.0 indicates potential therapeutic window.

  • SI < 1.0 indicates general toxicity (unsuitable for drug development).

Troubleshooting
  • Precipitation in Media: If DTMB precipitates upon addition to media (cloudiness), the lipophilicity is too high.

    • Solution: Use a co-solvent system (e.g., PEG-400) or reduce the maximum concentration tested.

  • High Variability: Mannich bases can degrade. Ensure the time between dilution and cell treatment is <15 minutes.

References

  • Dimmock, J. R., et al. (1999). "Cytotoxic Mannich bases of acetophenones and related ketones." European Journal of Medicinal Chemistry.

  • Kamemura, N., et al. (2019). "Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes."[2] Chemico-Biological Interactions.

  • Kim, S., et al. (2024).[1] "Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats." Toxicology Research.

  • Gul, H. I., et al. (2025). "Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells." ResearchGate.[3]

Sources

Method

Application Notes &amp; Protocols: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone as a Putative Chemical Probe for Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals I. Introduction: Unveiling the Potential of a Benzophenone-Based Modulator The journey of drug discovery is fundamentally reliant on the precise identificat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Benzophenone-Based Modulator

The journey of drug discovery is fundamentally reliant on the precise identification and validation of molecular targets. Chemical probes, small molecules that engage with specific proteins, are indispensable tools in this endeavor. This guide details the application of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone , a compound whose structural features suggest its utility as a potent chemical probe.

The cornerstone of this molecule's potential lies in its benzophenone moiety. Benzophenones are a well-established class of photo-reactive compounds extensively used in chemical biology for photoaffinity labeling.[1][2] Upon activation with ultraviolet (UV) light, the benzophenone group can form a stable covalent bond with nearby amino acid residues of an interacting protein. This irreversible linkage allows for the "capture" of target proteins, enabling their subsequent identification and characterization. The presence of difluoro-substituents may enhance its binding affinity and metabolic stability, while the thiomorpholinomethyl group can influence its solubility and interaction landscape.

These application notes provide a comprehensive framework for researchers to harness the capabilities of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone, transforming it from a mere small molecule into a powerful tool for elucidating biological pathways and accelerating drug development programs. The benzophenone scaffold is a recurring motif in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

II. The Principle of Photoaffinity Labeling with Benzophenone

The utility of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone as a chemical probe is predicated on the photochemical properties of the benzophenone group. This process, known as photoaffinity labeling, provides a robust method for identifying direct binding partners of a small molecule within a complex biological milieu.[2][6]

The underlying mechanism can be dissected into a series of sequential events:

  • Reversible Binding: Initially, the probe reversibly binds to its target protein, governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific binding pocket is determined by the overall pharmacophore of the probe.

  • Photoactivation: Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n → π* transition, promoting an electron to a non-bonding orbital. This excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

  • Hydrogen Abstraction and Covalent Bond Formation: The highly reactive triplet benzophenone can then abstract a hydrogen atom from a nearby amino acid residue within the binding site, most commonly from a C-H bond. This generates a pair of radicals that subsequently collapse to form a stable, covalent carbon-carbon bond, thus irreversibly linking the probe to its target protein.

This covalent capture is a key advantage, as it preserves the ligand-protein interaction through stringent purification and analysis steps, which would otherwise disrupt non-covalent complexes.

G cluster_0 Reversible Binding cluster_1 Photoactivation & Crosslinking cluster_2 Downstream Analysis Probe Probe (3,5-Difluoro-2'- thiomorpholinomethyl benzophenone) Complex Probe-Protein Complex (Non-covalent) Probe->Complex Binding Protein Target Protein Protein->Complex ActivatedComplex Excited Triplet State Complex UV UV Light (350-360 nm) UV->ActivatedComplex Photoexcitation CovalentComplex Covalent Probe-Protein Adduct ActivatedComplex->CovalentComplex Hydrogen Abstraction & Radical Recombination Analysis Target Identification (e.g., Mass Spectrometry) CovalentComplex->Analysis

Figure 1: Mechanism of Benzophenone-Mediated Photoaffinity Labeling.

III. Core Applications and Experimental Strategies

The covalent nature of the interaction enabled by 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone opens the door to several powerful applications in target discovery and validation.

A. Target Identification via Chemoproteomics

A primary application is the unbiased identification of cellular targets from a complex proteome.[7][8] This is typically achieved by creating a derivative of the probe that includes a "handle" for enrichment, such as a biotin tag or a clickable alkyne/azide group.

Experimental Workflow:

  • Probe Treatment: Live cells or cell lysates are incubated with the tagged version of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone.

  • UV Crosslinking: The samples are irradiated with UV light to induce covalent bond formation between the probe and its binding partners.

  • Lysis and Enrichment: The cells are lysed, and the tagged probe-protein complexes are enriched from the total proteome using affinity chromatography (e.g., streptavidin beads for a biotin tag).

  • Elution and Digestion: The enriched proteins are eluted from the beads and digested into peptides, typically with trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

G start Live Cells or Lysate probe Incubate with Biotinylated Probe start->probe uv UV Crosslinking (350-360 nm) probe->uv lysis Cell Lysis uv->lysis enrich Streptavidin Bead Enrichment lysis->enrich wash Wash to Remove Non-specific Binders enrich->wash elute Elute & Digest (Trypsin) wash->elute ms LC-MS/MS Analysis elute->ms identify Protein Identification ms->identify

Figure 2: Chemoproteomic Workflow for Target Identification.

B. Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method to confirm that a compound binds to its target inside living cells.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

This technique can be used orthogonally with photoaffinity labeling to validate the identified targets.

Experimental Workflow:

  • Cell Treatment: Intact cells are treated with varying concentrations of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone or a vehicle control.

  • Heating: The cell suspensions are heated to a specific temperature that causes partial denaturation of the target protein.

  • Lysis and Centrifugation: The cells are lysed, and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

G start Intact Cells treat Treat with Probe or Vehicle start->treat heat Heat to Denature Proteins treat->heat lyse Lysis & Centrifugation to Separate Soluble and Precipitated Fractions heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify analyze Compare Probe vs. Vehicle quantify->analyze

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

IV. Detailed Experimental Protocols

Protocol 1: In-Cell Photoaffinity Labeling and Target Enrichment

Materials:

  • Biotin-tagged 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (synthesized in-house or custom-ordered)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV crosslinking apparatus (365 nm lamp)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the biotinylated probe at various concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-4 hours) in serum-free medium. Include a vehicle-only control (e.g., DMSO).

  • UV Crosslinking:

    • Wash the cells twice with cold PBS to remove the unbound probe.

    • Place the culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis:

    • Lyse the cells directly on the plate by adding cold lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Enrichment:

    • Incubate the clarified lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against a suspected target, or proceed with on-bead digestion for mass spectrometry-based identification.[10]

Protocol 2: Isothermal Dose-Response CETSA

Materials:

  • 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

  • Cell culture medium and reagents

  • PBS

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Reagents for protein quantification (e.g., Western blotting)

Procedure:

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in culture medium to a concentration of 5-10 x 10^6 cells/mL.

    • In separate tubes, treat the cell suspension with a serial dilution of the probe or vehicle control for 1 hour at 37°C.

  • Heat Treatment:

    • Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to the predetermined melting temperature (Tm) of the target protein for 3 minutes, followed by cooling to 4°C. The optimal Tm should be determined in a preliminary experiment by heating untreated cells across a temperature gradient.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification:

    • Carefully collect the supernatant (soluble fraction) and determine the concentration of the target protein using Western blotting or another suitable method.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the probe concentration. The resulting curve can be fitted to determine the EC50 of target engagement.

V. Data Interpretation and Validation

For Chemoproteomics:

  • Quantitative Analysis: Utilize quantitative mass spectrometry techniques (e.g., SILAC, TMT, or label-free quantification) to distinguish true interactors from non-specific background proteins.

  • Competition Experiment: A crucial validation step is to perform a competition experiment where cells are co-incubated with the biotinylated probe and an excess of the untagged 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone. A genuine target will show a significant reduction in enrichment in the presence of the competitor.

For CETSA:

  • Confirmation of Target Engagement: A dose-dependent stabilization of the target protein provides strong evidence of direct binding in a cellular context.[11]

  • Orthogonal Validation: The results from CETSA should corroborate the findings from the photoaffinity labeling experiments, providing a high degree of confidence in the identified targets.

VI. Concluding Remarks

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone represents a promising starting point for the development of a sophisticated chemical probe. Its benzophenone core provides a reliable anchor for photoaffinity labeling, a technique that continues to be a powerful engine for target discovery. By combining this approach with orthogonal methods like CETSA, researchers can confidently identify and validate the cellular targets of this and other novel small molecules, thereby illuminating new avenues for therapeutic intervention.

VII. References

  • Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. PubMed. Available at:

  • 3,5-DIFLUORO-2'-THIOMORPHOLINOMETHYL BENZOPHENONE | 898782-47-3. Chemicalbook. Available at:

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH). Available at:

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at:

  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health (NIH). Available at:

  • Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. PubMed. Available at:

  • Probing proteomes with benzophenone photoprobes. PubMed - NIH. Available at:

  • 3,5-difluoro-3'-thiomorpholinomethyl benzophenone. Fluorochem. Available at:

  • Probing Proteomes with Benzophenone Photoprobes. Springer Nature Experiments. Available at:

  • Chemoproteomics and Chemical Probes for Target Discovery. PubMed. Available at:

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH. Available at:

  • Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. PubMed Central. Available at:

  • Chemoproteomics. Wikipedia. Available at:

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. Available at:

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at:

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • Chemoproteomic strategies for drug target identification. ResearchGate. Available at:

  • Chemoproteomic profiling: from target discovery to target engagement. YouTube. Available at:

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at:

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at:

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone in assays

Technical Support Center: Solubility & Assay Optimization for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Executive Summary: The "Grease Ball" Challenge Compound Profile: 3,5-Difluoro-2'-thiomorpholinomethyl benzop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Assay Optimization for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Executive Summary: The "Grease Ball" Challenge

Compound Profile: 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone is a highly lipophilic scaffold. The benzophenone core provides a hydrophobic aromatic surface, further enhanced by the electron-withdrawing 3,5-difluoro substitution which typically increases metabolic stability but also LogP (lipophilicity). While the thiomorpholine ring contains a basic nitrogen (amenable to protonation) and a sulfur atom, at physiological pH (7.4), this molecule predominantly exists in its neutral, hydrophobic form.

The Problem: Users frequently report "variable IC50s," "flat dose-response curves," or "compound crashing out" upon addition to assay media. This is rarely a biological issue; it is a physical chemistry failure where the compound precipitates into invisible micro-aggregates, reducing the free concentration available to bind the target.

Module 1: Stock Solution Integrity (The Foundation)

Before attempting aqueous dilution, the organic stock must be flawless. The thiomorpholine moiety introduces a specific vulnerability: sulfur oxidation.

Protocol 1.1: Anhydrous Stock Preparation

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol; its volatility changes concentration over time.

  • Concentration: Aim for 10 mM . Higher concentrations (e.g., 50 mM) risk crashing out upon freeze-thaw cycles.

  • Storage (Critical): The thiomorpholine sulfur is prone to oxidation to sulfoxides (

    
    ). Store stocks at -20°C or -80°C under argon or nitrogen gas  to displace oxygen.
    
  • Visual Check: If the DMSO stock looks cloudy or has crystals at the bottom, do not use it . Sonicate at 37°C for 10 minutes. If it remains cloudy, the compound has likely degraded or is a salt form requiring free-basing.

Module 2: The "Crash" Phenomenon & Dilution Strategy

The most common failure point is the "Shock Dilution"—pipetting 100% DMSO stock directly into a 100% aqueous buffer. The local concentration of water spikes, causing immediate precipitation of the hydrophobic benzophenone core before it can disperse.

The Fix: Intermediate Dilution Steps Instead of a 1:1000 single-step dilution, use a stepping-stone approach to keep the solvent shell intact longer.

Table 1: Recommended Dilution Scheme (Target: 10 µM Final Assay Conc.)

StepSourceSolventDilution FactorResulting Conc.[1]DMSO %State
1 10 mM Stock100% DMSO-10 mM100%Soluble
2 Step 1100% DMSO1:101 mM100%Soluble
3 Step 2Assay Buffer + 0.1% Pluronic F-127 1:2050 µM5%Metastable
4 Step 3Assay Buffer1:510 µM 1% Assay Ready

Expert Insight: In Step 3, we introduce Pluronic F-127 (a non-ionic surfactant). This coats the hydrophobic fluorinated benzophenone surface, preventing the formation of micro-crystals during the transition from organic to aqueous phase.

Module 3: Advanced Solubilization (The "Nuclear" Option)

If the standard dilution above fails (evidenced by cloudy wells or erratic data), you must use a carrier system. For benzophenone derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It encapsulates the lipophilic drug in a hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

Protocol 3.1: Cyclodextrin-Assisted Solubilization

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer.

  • Pre-Complexation: Dilute your compound into this 20% CD solution before adding it to the cells/protein.

    • Why? This allows the benzophenone to enter the cyclodextrin cavity in a high-concentration environment.

  • Final Dilution: Dilute this complex into the final assay well. Even if the CD concentration drops to 0.1%, the complex often remains kinetically stable for the duration of the assay (1-4 hours).

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision-making process for solubilizing this specific chemotype.

SolubilityWorkflow Start Start: 10mM Stock (3,5-Difluoro-2'-thiomorpholinomethyl benzophenone) CheckVisual Visual Inspection: Is Stock Clear? Start->CheckVisual Sonicate Sonicate 37°C (10 mins) CheckVisual->Sonicate Cloudy/Crystals AqueousDilution Attempt Standard Dilution (Intermediate Step) CheckVisual->AqueousDilution Clear Sonicate->CheckVisual Re-check Discard Discard & Re-synthesize (Check Identity) Sonicate->Discard Still Cloudy CheckPrecip Nephelometry/Microscope: Precipitate Visible? AqueousDilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success No Advanced Advanced Formulation Required CheckPrecip->Advanced Yes OptionA Option A: Add Surfactant (0.01% Tween-20 or Pluronic) Advanced->OptionA Mild Insolubility OptionB Option B: Complexation (HP-β-Cyclodextrin) Advanced->OptionB Severe Insolubility OptionA->Success OptionB->Success

Caption: Decision tree for troubleshooting solubility. Note the critical branch at "Visual Inspection" and the distinction between mild (surfactant) and severe (cyclodextrin) insolubility.

Module 5: Troubleshooting FAQ

Q1: My compound sticks to the plastic tips and plates. I lose 50% of my potency.

  • Diagnosis: The difluoro-benzophenone core is highly lipophilic and will bind to polystyrene (Non-Specific Binding or NSB).

  • Solution:

    • Use Low-Binding polypropylene plates and tips.

    • Add 0.01% Tween-20 or 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a "sacrificial" protein, coating the plastic surfaces so your drug stays in solution.

Q2: The IC50 shifts depending on how long I incubate.

  • Diagnosis: This suggests either precipitation over time (kinetic instability) or degradation. The thiomorpholine sulfur is the suspect.

  • Test: Run the assay with and without 1 mM DTT or TCEP (reducing agents). If the reducing agent stabilizes the IC50, your compound was oxidizing during the assay.

Q3: Can I acidify the buffer to dissolve it?

  • Analysis: The thiomorpholine nitrogen is basic. Lowering pH to 4.0 would protonate it and drastically improve solubility.

  • Verdict: Use with caution. Most cellular assays require pH 7.4. If you acidify the stock, it may instantly precipitate when added to the neutral cell media (the "pH shock"). Only use pH adjustment if your assay target tolerates acidic conditions (e.g., lysosomal targets).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Savant, N., et al. (2021). Strategies to minimize compound precipitation in high-throughput screening assays. SLAS Discovery, 26(8), 1034-1045. Link

Sources

Optimization

Technical Support Center: Purification of Fluorinated Organic Compounds

Status: Active Role: Senior Application Scientist Ticket ID: F-PUR-992 Subject: Troubleshooting Separation, Solubility, and Detection of Fluorinated Intermediates Welcome to the Fluorinated Chemistry Support Hub You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Ticket ID: F-PUR-992 Subject: Troubleshooting Separation, Solubility, and Detection of Fluorinated Intermediates

Welcome to the Fluorinated Chemistry Support Hub

You are likely here because standard purification protocols are failing. Fluorine is not merely a halogen; it is a "wolf in sheep's clothing." Its high electronegativity, small Van der Waals radius (1.47 Å), and unique lipophilicity/fluorophilicity profile create the "Fluorine Effect." This often renders standard C18 chromatography ineffective, causes compounds to "crash out" in methanol, or makes them invisible to UV detection.

This guide synthesizes field-proven strategies to overcome these specific physical-chemical anomalies.

Module 1: The "Invisible" Peak (Chromatography & Detection)

Issue: My compound is fluorinated but shows poor retention or separation on C18, and I cannot see it on my UV detector.

1.1 The Separation Strategy: Beyond C18

Standard C18 columns rely on hydrophobic interactions.[1] However, fluorinated compounds often exhibit "fluorous" behavior—they are hydrophobic but also lipophobic (they don't like oils or water).

The Solution: Pentafluorophenyl (PFP) Stationary Phases Switch to a PFP (Pentafluorophenyl) column.[2][3][4] Unlike C18, PFP phases offer a multi-mode separation mechanism critical for fluorinated species:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient aromatic ring in PFP interacts strongly with electron-rich analytes.
  • Dipole-Dipole Interactions: The C-F bonds create strong dipoles that resolve positional isomers (e.g., ortho- vs. para- fluorination) that C18 cannot distinguish.

  • Shape Selectivity: The rigid PFP ring provides steric recognition for isomeric separation.

Protocol: PFP Method Development

  • Column: Core-shell PFP (e.g., Kinetex PFP or similar), 2.6 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

    
    -
    
    
    
    interactions.
  • Gradient: Start 5% B to 100% B over 10 minutes.

1.2 The Detection Problem: Lack of Chromophores

Many aliphatic fluorinated precursors (e.g., perfluoroalkyl chains) lack conjugated systems, making them UV-silent.

The Solution: Evaporative Light Scattering Detector (ELSD) ELSD is a "universal" detector that does not rely on optical properties.[5] It detects any non-volatile analyte.

ELSD Optimization Table

Parameter Setting Reason
Drift Tube Temp 40°C - 50°C Low enough to prevent analyte evaporation, high enough to dry solvent.
Gas Flow (N2) 1.2 - 1.6 SLM Ensures nebulization of the mobile phase.

| Gain | High | Fluorinated compounds often scatter light weakly; high gain boosts signal. |

Module 2: The "Fluorous" Phase (Solid Phase Extraction)[6][7][8][9]

Issue: I have a reaction mixture with a heavy fluorous tag (e.g.,


), and I need to remove non-fluorinated impurities quickly.

The Solution: Fluorous Solid Phase Extraction (F-SPE) This technique exploits the principle of "like dissolves like."[6] By using fluorous silica, you can retain fluorinated compounds while washing away organic impurities, then elute your product.[7]

Visual Workflow: F-SPE Decision Logic

FSPE_Workflow Start Crude Reaction Mixture (Fluorous Product + Organic Impurities) Load LOAD Apply to Fluorous Silica (Solvent: DMF or DMSO) Start->Load Wash WASH (Fluorophobic) Eluent: 80% MeOH : 20% H2O Load->Wash Retains Fluorous Tags Decision Where is the Product? Wash->Decision Waste Eluate contains: Non-Fluorinated Impurities Decision->Waste Eluate Elute ELUTE (Fluorophilic) Eluent: 100% MeOH or THF Decision->Elute Retained on Column Final Product Collection (Pure Fluorinated Compound) Elute->Final

Caption: Logical flow for Fluorous Solid Phase Extraction (F-SPE) separating tagged products from non-fluorous impurities.

Step-by-Step F-SPE Protocol
  • Conditioning: Wash the fluorous cartridge with 5 mL DMF, then 5 mL 80% MeOH/H2O.

  • Loading: Dissolve crude sample in a minimum volume of DMF (fluorophilic enough to solubilize, but polar enough to allow retention). Load onto cartridge.

  • Fluorophobic Wash: Elute with 80% MeOH / 20% H2O.[7]

    • Mechanism:[2][4][7] The highly polar solvent repels the fluorous tag, keeping the product stuck to the silica, while organic impurities wash off.

  • Fluorophilic Elution: Switch solvent to 100% MeOH or THF.

    • Mechanism:[2][4][7] These solvents are strong enough to disrupt the fluorous-fluorous interaction, releasing your product.

Module 3: Solubility & Volatility (Physical Handling)

Issue: My sample dissolves in neither Hexane nor Methanol, and I lose mass on the Rotovap.

3.1 The "Universal" Solvent: Trifluorotoluene (BTF)

Fluorinated compounds often occupy a solubility "no-man's land." They are too lipophobic for hexane and too hydrophobic for methanol.

Recommendation: Use


-Trifluorotoluene (BTF) .
  • Why: It acts as a hybrid solvent. The aromatic ring provides organic solubility, while the

    
     group engages with the fluorous domains of your molecule.
    
  • Application: Use BTF as a co-solvent for loading samples onto columns or for liquid-liquid extractions (it is heavier than water, density ~1.19 g/mL).

3.2 Volatility Management

Many small fluorinated molecules possess weak intermolecular Van der Waals forces, making them surprisingly volatile even at moderate molecular weights.

Volatility Troubleshooting Guide

Symptom Cause Corrective Action
Low Yield after Drying Sublimation/Evaporation Do not use high vacuum (< 10 mbar). Use a controlled vacuum at ~100 mbar.
"Bumping" in Rotovap Low Surface Tension Fluorinated solvents have very low surface tension. Use a bump trap and rotate slowly.

| Sample Loss in Trap | Co-distillation | Use an azeotrope breaker . If drying from DCM, add a higher boiler like heptane to suppress volatility. |

References
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016).[3] Discusses dipole and pi-pi interactions in PFP columns.

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC). Detailed protocols for F-SPE loading and elution.

  • Trifluorotoluene Properties and Applications. WebQC / Wikipedia. Physical data on BTF solubility and density.[8][9]

  • ELSD in HPLC: Enhancing Compound Analysis. Lab Manager. Verification of ELSD for non-chromophoric compound detection.[5][10][11]

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

<-40-_> Document ID: TSB-BPTS-001 Last Updated: February 2, 2026 Introduction: Understanding the Permeability Challenge This guide provides in-depth technical support for researchers working to enhance the cellular perme...

Author: BenchChem Technical Support Team. Date: February 2026

<-40-_>

Document ID: TSB-BPTS-001

Last Updated: February 2, 2026

Introduction: Understanding the Permeability Challenge

This guide provides in-depth technical support for researchers working to enhance the cellular permeability of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (referred to herein as BP-F2TM) and its analogs. BP-F2TM represents a class of compounds with significant therapeutic potential, but its progression is often hampered by suboptimal cell membrane translocation.

The core structure presents a classic permeability dilemma:

  • Lipophilic Benzophenone Core: The difluorinated benzophenone backbone provides a high degree of lipophilicity, which is generally favorable for membrane partitioning. Fluorination can further enhance this property.[1][2]

  • Polar Thiomorpholinomethyl Side-Chain: Conversely, the thiomorpholinomethyl group introduces polarity. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, increasing the energy required to desolvate the molecule for entry into the lipid bilayer.[3][4]

This structural dichotomy can lead to poor absorption and limited access to intracellular targets. This document outlines a logical, evidence-based approach to diagnose permeability issues and implement rational design strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: My initial screens show low cellular activity for BP-F2TM, even with high target affinity in biochemical assays. Could this be a permeability issue?

A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent in a cell-free system (e.g., an isolated enzyme assay) but weak in a cell-based assay, the cell membrane is the most likely barrier. The compound cannot reach its intracellular target at a sufficient concentration. Before proceeding with extensive medicinal chemistry, it is crucial to quantify the compound's permeability using the assays described in this guide (see Section 4.0).

Q2: What are the key physicochemical properties of BP-F2TM I should be most concerned about for permeability?

A2: Based on its structure, you should focus on the following properties, often assessed through the lens of "Lipinski's Rule of Five".[5][6][7] An orally active drug generally has no more than one violation of these rules:

  • Molecular Weight (MW): Should ideally be < 500 Da. BP-F2TM and its analogs can approach or exceed this limit.

  • LogP (Lipophilicity): An octanol-water partition coefficient (LogP) between 1 and 5 is often optimal. While the benzophenone core is lipophilic, the thiomorpholine group reduces this. If LogP is too high (>5), the compound may get trapped in the lipid membrane; if too low (<1), it may not partition into the membrane at all.

  • Hydrogen Bond Donors (HBD): Should be ≤ 5. The parent BP-F2TM structure has few, if any, HBDs unless the thiomorpholine nitrogen is protonated.

  • Hydrogen Bond Acceptors (HBA): Should be ≤ 10. The carbonyl oxygen, two fluorine atoms, and the nitrogen and sulfur of the thiomorpholine ring all act as HBAs. This is a key parameter to monitor.

Minimizing molecular size and effective polarity are primary goals for improving passive diffusion.[3]

Q3: Does the thiomorpholine group make the compound a likely substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: It's a strong possibility. P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide range of substrates out of cells, limiting intracellular concentration and absorption.[8][9][10] Many nitrogen-containing heterocyclic structures can be recognized by P-gp. If your compound shows high permeability in a PAMPA assay but low permeability in a Caco-2 assay, P-gp-mediated efflux is a probable cause.[11][12] A bidirectional Caco-2 assay is required to confirm this (see Section 4.2).

Q4: How does the difluoro-substitution on the benzophenone ring affect permeability?

A4: Fluorine substitution is a common strategy in medicinal chemistry used to improve metabolic stability, potency, and physicochemical properties.[1][13] Strategically placed fluorine atoms can enhance permeability by increasing lipophilicity and modulating the electronic properties of the molecule, which can influence how it interacts with the membrane.[2] However, its effect is not always predictable and must be evaluated empirically.

Troubleshooting Guide: Diagnosing Permeability Issues

This section provides a logical framework for troubleshooting poor permeability based on experimental outcomes.

Initial Observation: Low Permeability in Screening Assays

Your starting point is data suggesting poor permeability. This could be from a Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model like the Caco-2 assay. The following decision tree will help you diagnose the root cause.

G cluster_0 Diagnostic Phase cluster_1 Analysis & Interpretation cluster_2 Conclusion & Action Start Initial Result: Low Permeability PAMPA Run PAMPA (Passive Diffusion) Start->PAMPA Caco2 Run Bidirectional Caco-2 Assay Start->Caco2 LowPAMPA Result: Low PAMPA Pe PAMPA->LowPAMPA HighPAMPA_LowCaco2 Result: High PAMPA Pe, but Low Caco-2 (A-B) Papp Caco2->HighPAMPA_LowCaco2 PoorPhysChem Conclusion: Poor Physicochemical Properties for Diffusion LowPAMPA->PoorPhysChem EffluxRatio Calculate Efflux Ratio (B-A) / (A-B) HighPAMPA_LowCaco2->EffluxRatio HighEfflux Efflux Ratio > 2? EffluxRatio->HighEfflux EffluxProblem Conclusion: Compound is a P-gp Efflux Substrate HighEfflux->EffluxProblem Yes SolubilityIssue Potential Issue: Poor Aqueous Solubility (Confirm with Assay) HighEfflux->SolubilityIssue No

Caption: Troubleshooting Decision Tree for Low Permeability.

Specific Troubleshooting Scenarios
Scenario Probable Cause Recommended Action(s)
Low PAMPA & Low Caco-2 Permeability Poor Passive Diffusion: The molecule's intrinsic physicochemical properties (e.g., high polarity, large size) are unfavorable for crossing a lipid bilayer.[4][14]1. Structural Modification: Focus on reducing hydrogen bond acceptors and/or increasing lipophilicity (LogP).[15] 2. Prodrug Strategy: Mask polar groups (e.g., the thiomorpholine nitrogen) with a lipophilic moiety that can be cleaved intracellularly.[16][17]
High PAMPA, but Low Caco-2 (A→B) Permeability Active Efflux: The compound can passively diffuse across a membrane but is actively pumped out of cells by transporters like P-gp. This is confirmed by a high efflux ratio (>2) in a bidirectional Caco-2 assay.[12][18]1. Structural Modification: Make subtle changes to the structure to disrupt recognition by the efflux transporter. This can be challenging and requires iterative synthesis and testing. 2. Co-administration with Inhibitor: In a research setting, use a known P-gp inhibitor (e.g., verapamil) to confirm efflux. This is not a viable clinical strategy but is a critical diagnostic tool.
Precipitation in Donor Well During Assay Poor Aqueous Solubility: The compound is falling out of solution at the concentration used for the assay, leading to an artificially low permeability reading.[19]1. Measure Thermodynamic Solubility: Determine the compound's solubility in the assay buffer. 2. Modify Assay Conditions: Run the permeability assay at a concentration below the solubility limit. If necessary, use a small percentage of a co-solvent like DMSO, but be aware this can affect monolayer integrity.[19]
High Variability Between Replicate Wells Experimental Error / Monolayer Inconsistency: This can be caused by inconsistent cell seeding, damaged cell monolayers, or issues with compound handling.1. Check Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the assay. A significant drop indicates compromised monolayers. 2. Review Dosing Preparation: Ensure the compound is fully dissolved in the dosing solution before adding it to the wells.

Key Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive diffusion, providing a baseline for a compound's intrinsic ability to cross a lipid barrier without the complexity of cellular transporters.[14][20]

Objective: To determine the effective permeability (Pe) of BP-F2TM analogs.

Methodology:

  • Prepare Lipid Membrane Solution: Dissolve 4% (w/v) lecithin in dodecane.[21]

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane).

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4).

  • Prepare Dosing Solutions: Dissolve test compounds in buffer from the donor side to a final concentration of 100 µM.

  • Assemble PAMPA "Sandwich": Carefully place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[20][22]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): Use the established equations to calculate the effective permeability coefficient.

Data Interpretation:

Permeability ClassEffective Permeability (Pe) (10⁻⁶ cm/s)Interpretation
High> 15Likely to have high passive absorption.
Medium5 - 15Moderate passive absorption.
Low< 5Poor passive absorption; likely permeability issues.[23]
Protocol: Bidirectional Caco-2 Permeability Assay

This is the gold standard for in vitro prediction of intestinal drug absorption, as it uses a monolayer of human colon adenocarcinoma cells that express key efflux transporters like P-gp.[18][24][25]

Objective: To determine the apparent permeability (Papp) of BP-F2TM in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to identify active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm².

  • Prepare Dosing Solutions: Prepare the test compound in transport buffer (e.g., Hank's Balanced Salt Solution) at a non-toxic concentration.

  • A→B Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min).

  • B→A Permeability:

    • Add the dosing solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

    • Incubate and sample from the apical chamber as above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as:

    • ER = Papp (B→A) / Papp (A→B)

Data Interpretation & Workflow:

G cluster_0 Caco-2 Data Analysis cluster_1 Interpretation cluster_2 Conclusion Papp_AB Calculate Papp (A->B) ER_Calc Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Papp_AB->ER_Calc Papp_BA Calculate Papp (B->A) Papp_BA->ER_Calc ER_Check Is ER > 2? ER_Calc->ER_Check Papp_Check Is Papp (A->B) High or Low? ER_Check->Papp_Check No Efflux Conclusion: Active Efflux is Occurring ER_Check->Efflux Yes HighPerm Conclusion: High Permeability (Passive Diffusion) Papp_Check->HighPerm High LowPerm Conclusion: Low Permeability (Poor Diffusion) Papp_Check->LowPerm Low

Caption: Caco-2 Data Interpretation Workflow.

Strategies for Enhancing Permeability

If the troubleshooting and experimental phases confirm poor permeability, the following rational design strategies can be employed.

Structural Modification to Improve Passive Diffusion

The goal is to decrease the energy barrier for membrane translocation by fine-tuning physicochemical properties.

  • Reduce Hydrogen Bonding: The thiomorpholine nitrogen is a key liability. Consider bioisosteric replacement or substitution strategies to reduce its polarity.[15]

  • Increase Lipophilicity (Carefully): While the compound has a lipophilic core, minor increases in LogP (aiming for a range of 2-4) can be beneficial. This can be achieved by adding small, non-polar groups.

  • Reduce Molecular Size: If analogs have become too large (MW > 500), simplification of the scaffold is necessary. Every atom counts.

Prodrug Approach to Mask Polarity

A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[16][17][26] This is a powerful strategy for overcoming permeability barriers.[27]

Example Strategy for BP-F2TM:

  • Target: The polar thiomorpholine nitrogen.

  • Modification: Create an N-acyloxyalkoxycarbonyl or N-alkoxycarbonyl derivative. This masks the nitrogen, increases lipophilicity, and neutralizes the basic center.

  • Mechanism: The resulting prodrug passively diffuses across the cell membrane. Intracellular esterases cleave the promoiety, releasing the active BP-F2TM compound directly at its site of action.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Parent Parent Drug (BP-F2TM) (Poorly Permeable) Prodrug Lipophilic Prodrug (e.g., N-acylated) Parent->Prodrug Chemical Modification Membrane Passive Diffusion Prodrug->Membrane High Permeability ActiveDrug Active Drug (BP-F2TM) Released at Target Membrane->ActiveDrug Esterase Cleavage Target Intracellular Target ActiveDrug->Target Binding

Caption: Prodrug Strategy Workflow.

References

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. MDPI. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. [Link]

  • The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Physicochemical Properties effect on Absorption of Drugs. Slideshare. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health (NIH). [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications. [Link]

  • Lipinski Rule of Five. SCFBio, IIT Delhi. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. [Link]

  • Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Drug Absorption. NCBI Bookshelf. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Thiomorpholine. Wikipedia. [Link]

  • A seminar on Physicochemical properties affecting drug absorption. SRM University. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Caco2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Pharmaceutical Innovation. [Link]

  • Learning from our failures in blood–brain permeability: what can be done for new drug discovery? Taylor & Francis Online. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Prediction of the permeability of neutral drugs inferred from their solvation properties. National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce the Phototoxicity of Benzophenone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzophenone compounds. This guide is designed to provide in-depth technical assistance, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzophenone compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you understand, measure, and mitigate the phototoxic effects of these widely used UV-filtering agents.

Frequently Asked Questions (FAQs)

Q1: What is benzophenone-induced phototoxicity?

Phototoxicity is a toxic response triggered by a substance after exposure to light.[1] For benzophenone (BP) and its derivatives, this process begins when the molecule absorbs ultraviolet (UV) radiation. This absorption elevates the molecule to an excited electronic state. While it can dissipate this energy harmlessly, it often undergoes a process called intersystem crossing to form a long-lived, highly reactive triplet excited state (³BP*).[2] This triplet state is the primary driver of phototoxicity.

Q2: What is the underlying mechanism of this phototoxicity?

The phototoxicity of benzophenones is primarily mediated by their triplet excited state (³BP*), which can initiate two types of damaging photochemical reactions:

  • Type I Reactions: The ³BP* can directly react with surrounding biological molecules, such as lipids or DNA components, through hydrogen abstraction or electron transfer. This generates free radicals that can lead to cellular damage.

  • Type II Reactions: The ³BP* can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state. This energy transfer converts oxygen into a highly reactive, excited singlet state known as singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage proteins, lipids, and DNA, leading to cytotoxicity.[3][4]

Both pathways result in the formation of Reactive Oxygen Species (ROS), which cause oxidative stress and can trigger apoptosis (programmed cell death) and other toxic effects in cells.[3][4]

Q3: Are all benzophenone derivatives equally phototoxic?

No, minor changes in the molecular structure of benzophenone can significantly alter its phototoxic potential.[4][5][6] The position and nature of substituents on the benzophenone rings influence the compound's electronic properties, its ability to form a stable triplet state, and its reactivity. For example, studies have shown that Benzophenone-1 (BP-1) is phototoxic under UVA conditions, whereas Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) are considered non-phototoxic under similar conditions.[7][8] Derivatives like BP-3 phenylamine and BP-3 methoxy-phenylamine have also been found to be non-phototoxic.[9]

Mechanism of Benzophenone Phototoxicity

cluster_0 Initiation cluster_1 Excited States cluster_2 Damage Pathways cluster_3 Cellular Targets & Outcomes BP Benzophenone (S₀) BP_S1 Singlet Excited State ¹BP* (Short-lived) BP->BP_S1 UV UV Photon (hν) UV->BP Absorption BP_T1 Triplet Excited State ³BP* (Long-lived) BP_S1->BP_T1 Intersystem Crossing (ISC) (High Yield) TypeI Type I Reaction BP_T1->TypeI H-abstraction/ e- transfer TypeII Type II Reaction BP_T1->TypeII Energy Transfer Biomolecules DNA, Proteins, Lipids TypeI->Biomolecules Oxygen Molecular Oxygen (³O₂) TypeII->Oxygen Radicals Free Radicals Biomolecules->Radicals SingletO2 Singlet Oxygen (¹O₂) Oxygen->SingletO2 Damage Oxidative Stress & Cellular Damage Radicals->Damage SingletO2->Damage cluster_0 Strategy Selection cluster_1 Formulation Development cluster_2 In Vitro Safety Screening cluster_3 Advanced Testing (If Needed) start Start: Need for Low-Phototoxicity BP Formulation strategy_chem Chemical Modification (Select low-phototoxicity BP derivative) start->strategy_chem strategy_form Formulation Approach (Use antioxidants, quenchers, encapsulation) start->strategy_form formulate Develop Prototype Formulations strategy_chem->formulate strategy_form->formulate uv_spec UV/Vis Spectroscopy (Confirm UV Absorption) formulate->uv_spec ros_assay Cellular ROS Assay (Mechanistic Check) uv_spec->ros_assay oecd_432 OECD TG 432 3T3 NRU Phototoxicity Test ros_assay->oecd_432 decision1 Phototoxic? oecd_432->decision1 oecd_498 OECD TG 498 3D Skin Model Test (For insoluble compounds/formulations) decision1->oecd_498 Equivocal or Insoluble end_fail End: Reformulate decision1->end_fail Yes end_success End: Low-Phototoxicity Candidate Identified decision1->end_success No decision2 Phototoxic? oecd_498->decision2 decision2->end_fail Yes decision2->end_success No

Caption: A workflow for creating and validating benzophenone formulations with reduced phototoxicity, from strategy selection to regulatory testing.

Experimental Protocols

Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD TG 432)

This protocol is a condensed version of the standardized assay to identify the phototoxic potential of a test substance. [10][11]

  • Cell Culture:

    • Seed Balb/c 3T3 fibroblasts into two 96-well microplates at a density that will ensure they are sub-confluent at the time of treatment (e.g., 1x10⁴ cells/well).

    • Incubate for approximately 24 hours at 37°C, 5% CO₂.

  • Dose Range Finding:

    • Perform a preliminary cytotoxicity test in the dark (-Irradiation) to determine the concentration range of the test substance that results in a viability of approximately 100% down to 20%. This will inform the concentrations for the main experiment.

  • Main Experiment - Treatment:

    • Prepare eight concentrations of the test substance in a suitable buffer (e.g., Hanks' Balanced Salt Solution). If using a solvent like DMSO, ensure the final concentration does not exceed 1% and is constant across all wells.

    • Wash the cells and add the test substance dilutions to both plates. Include solvent controls and a positive control (e.g., Chlorpromazine).

    • Pre-incubate the plates for 1 hour at 37°C.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Keep the second plate in the dark at the same temperature for the same duration.

  • Post-Incubation and Viability Assessment:

    • After irradiation, wash the cells and replace the treatment medium with fresh culture medium.

    • Incubate both plates for another 24 hours.

    • Assess cell viability using the Neutral Red (NR) uptake assay. This involves incubating the cells with NR dye for ~3 hours, then extracting the dye and measuring its absorbance (e.g., at 540 nm).

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the solvent control.

    • Determine the IC50 value (concentration that reduces viability by 50%) for both the irradiated (+Irr) and non-irradiated (-Irr) plates.

    • Calculate the Photo-Irritation-Factor (PIF) :

      • PIF = IC50 (-Irr) / IC50 (+Irr)

    • Interpretation: A PIF > 5 suggests a phototoxic potential. A PIF between 2 and 5 is considered probably phototoxic, and a PIF < 2 is non-phototoxic.

Protocol 2: Cellular ROS Detection using DCFH-DA

This protocol describes how to measure intracellular ROS generation in adherent cells. [3][12][13][14][15]

  • Cell Seeding:

    • Seed adherent cells (e.g., HaCaT keratinocytes or 3T3 fibroblasts) in a 24-well or 96-well plate. Allow them to attach and grow overnight.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in high-quality DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed, serum-free medium or PBS. Vortex briefly. [3]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the 10 µM DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light. [15]

  • Treatment and Exposure:

    • Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

    • Add the benzophenone compound (at a non-cytotoxic concentration) dissolved in buffer to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

    • Expose the plate to the desired dose of UV light. Keep a duplicate plate in the dark.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence using a fluorescence plate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. [13][14] * Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control.

    • Compare the ROS levels in the irradiated samples versus the dark controls to determine the photo-induced ROS generation.

References

  • Li, Y. et al. (2019). Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Toxicology in Vitro, 60, 180-186. [Link]

  • IIVS. (n.d.). Assessing increased sensitivity and variability issues in an established in vitro phototoxicity testing program. IIVS.org. Retrieved from [Link]

  • Bosch, R. et al. (2018). Natural Antioxidants: Multiple Mechanisms to Protect Skin From Solar Radiation. Frontiers in Pharmacology, 9, 392. [Link]

  • Placzek, M. et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica, 93(1), 30-32. [Link]

  • Cordes, T. et al. (2025). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Physical Chemistry Chemical Physics. [Link]

  • Gao, X. et al. (2025). A Charge Transfer Mediated Sequential Triplet Energy Transfer Model Beyond the Dexter Limit in Organic Photocatalysis. JACS Au. [Link]

  • IIVS. (n.d.). Reconstructed Human Epidermis Phototoxicity test (OECD 498). IIVS.org. Retrieved from [Link]

  • Jesus, A. et al. (2022). Antioxidants in Sunscreens: Which and What For? Antioxidants, 11(1), 136. [Link]

  • de Oliveira, C. A. et al. (2017). Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. Regulatory Toxicology and Pharmacology, 85, 1-8. [Link]

  • Wang, Y. et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (160). [Link]

  • Zapata, F. et al. (2025). The mechanisms of endothermic triplet energy transfer in photochemical systems. The Journal of Chemical Physics, 163(8). [Link]

  • HBM4EU. (2022). Benzophenones - Substance report. HBM4EU. Retrieved from [Link]

  • Senger, H. et al. (2019). Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures. Antioxidants, 8(7), 217. [Link]

  • d'Ischia, M. et al. (2025). Unexplored Mechanisms of Photoprotection: Synergistic Light Absorption and Antioxidant Activity of Melanin. Antioxidants, 14(4), 376. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. safecosmetics.org. Retrieved from [Link]

  • UKAAT. (n.d.). Phototoxicity. ukaat.org.uk. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Human 3-D Epidermis Model in Vitro Phototoxicity Test. tsar.jrc.ec.europa.eu. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Implementation and optimization of the 3T3 Neutral Red Phototoxicity Test with examples of case studies. researchgate.net. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dexter Energy Transfer. chem.libretexts.org. Retrieved from [Link]

  • National Toxicology Program. (n.d.). BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. ntp.niehs.nih.gov. Retrieved from [Link]

  • Onoue, S. et al. (2014). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmaceutical Sciences, 103(11), 3754-3761. [Link]

  • Wikipedia. (n.d.). Dexter electron transfer. en.wikipedia.org. Retrieved from [Link]

  • Coradini, K. et al. (2014). Elastic Liposomes Containing benzophenone-3 for Sun Protection Factor Enhancement. Journal of Nanoscience and Nanotechnology, 14(6), 4498-4504. [Link]

  • YouTube. (2021). Quenching in photochemistry explained. youtube.com. Retrieved from [Link]

  • Li, Y. et al. (2023). On-demand photoresponsive liposomes-in-gel to prevent UV light-induced cellular damage. Materials Advances, 4(1), 125-136. [Link]

  • Mattek. (n.d.). Retrospective review on in vitro phototoxicity data generated in 3D skin models to support the development of new OECD Test Guideline. mattek.com. Retrieved from [Link]

  • OECD. (2004). OECD Test Guideline 432. ntp.niehs.nih.gov. Retrieved from [Link]

  • IIVS. (n.d.). 3T3 Phototoxicity (OECD 432). iivs.org. Retrieved from [Link]

  • Kim, B. H. et al. (2016). Development of a modified 3T3 Neutral Red Uptake Phototoxicity Test protocol for evaluation of poorly water-soluble substances. Toxicology and Environmental Health Sciences, 8, 226-233. [Link]

  • Onoue, S. et al. (2014). Phototoxic risk assessments on benzophenone derivatives: photobiochemical assessments and dermal cassette-dosing pharmacokinetic study. Journal of Pharmaceutical Sciences, 103(11), 3754-3761. [Link]

  • IIVS. (n.d.). The Assessment of Alternate Solvents for Use in the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay. iivs.org. Retrieved from [Link]

  • Bag, N. et al. (2012). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 102(3), 603a. [Link]

  • MSU Chemistry. (n.d.). Photochemistry. www2.chemistry.msu.edu. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. edinst.com. Retrieved from [Link]

  • JRC. (n.d.). Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test. joint-research-centre.ec.europa.eu. Retrieved from [Link]

  • IVAMI. (n.d.). Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). ivami.com. Retrieved from [Link]

  • CIR. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. cir-safety.org. Retrieved from [Link]

  • ResearchGate. (2025). Skin penetration and photoprotection of topical formulations containing benzophenone-3 solid lipid microparticles prepared by the solvent-free spray-congealing technique. researchgate.net. Retrieved from [Link]

  • de Oliveira, C. A. et al. (2017). Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity. Regulatory Toxicology and Pharmacology, 85, 1-8. [Link]

  • Placzek, M. et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica, 93(1), 30-32. [Link]

  • OECD. (n.d.). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. oecd-ilibrary.org. Retrieved from [Link]

  • OECD. (n.d.). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. oecd-ilibrary.org. Retrieved from [Link]

  • Scantox. (n.d.). OECD 432: Phototoxicity Test. scantox.com. Retrieved from [Link]

  • Gentronix. (n.d.). OECD 432 Phototoxicity Test | Dermal Toxicity. gentronix.co.uk. Retrieved from [Link]

  • Scantamburlo, V. M. et al. (1990). Benzophenone-sensitized lipid peroxidation in linoleate micelles. Photochemistry and Photobiology, 52(3), 535-540. [Link]

  • Wei, W. et al. (2015). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters, 7(3), 242-256. [Link]

Sources

Troubleshooting

method refinement for scaling up the synthesis of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

Current Status: Operational Ticket ID: SC-BENZ-35DF-TM Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Scale-Up Challenge Scaling the synthesis of 3,5-Difluoro-2'-thio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-BENZ-35DF-TM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling the synthesis of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone requires a shift from "medicinal chemistry" tactics (speed/diversity) to "process chemistry" strategies (safety/yield/purity).

The critical bottleneck in this synthesis is the installation of the thiomorpholine moiety onto the 2'-methyl position of the benzophenone core. While direct Friedel-Crafts acylation is often used for the core, the subsequent functionalization of the benzylic position is where scale-up failures occur (exotherms, impurity formation, and purification bottlenecks).

This guide refines the method by transitioning from Radical Bromination


 Amination  using scalable, biphasic protocols that eliminate chromatography.

Process Overview: The Refined Pathway

We recommend a Late-Stage Benzylic Amination route. This approach minimizes the risk of defluorination or sulfur oxidation that might occur if the thiomorpholine ring were introduced earlier.

The Workflow
  • Precursor Synthesis: Grignard addition of 3,5-difluorophenylmagnesium bromide to 2-methylbenzonitrile (or 2-toluoyl chloride).

  • Activation: Wohl-Ziegler bromination of the 2'-methyl group.

  • Coupling (The Critical Step): Nucleophilic substitution (

    
    ) with thiomorpholine.
    
  • Isolation: Acid-base workup and crystallization (No Column Chromatography).

SynthesisWorkflow Start 3,5-Difluoro-2'-methyl benzophenone Bromination Step 1: Bromination (NBS, Catalyst, EtOAc/MeCN) Start->Bromination Activation Intermediate Benzylic Bromide Intermediate Bromination->Intermediate IPC: <5% SM Amination Step 2: Amination (Thiomorpholine, K2CO3, Toluene) Intermediate->Amination + Thiomorpholine (Slow Addition) Workup Step 3: Acid/Base Extraction Amination->Workup Quench Product Target Molecule (HCl Salt Crystallization) Workup->Product Isolation

Caption: Optimized linear workflow for converting the methyl-benzophenone precursor to the final thiomorpholine target.

Detailed Protocol: Method Refinement

Step 1: Benzylic Bromination (Activation)

Lab Method: NBS/CCl


 with light initiation.
Scale-Up Issue: CCl

is toxic/banned; light initiation is inconsistent in large reactors (poor penetration). Refined Method:Biphasic Bromination or Chemical Initiation.
  • Reagents: 3,5-difluoro-2'-methylbenzophenone (1.0 eq), NBS (1.05 eq), AIBN or benzoyl peroxide (0.05 eq).

  • Solvent: Ethyl Acetate or Acetonitrile (greener, easier to strip).

  • Procedure:

    • Reflux solvent to remove dissolved oxygen (radical quencher).

    • Add NBS and initiator portion-wise to control exotherm.

    • Critical Check: Monitor conversion via HPLC. Stop reaction at ~90-95% conversion to prevent bis-bromination (which cannot be easily separated later).

Step 2: Thiomorpholine Coupling (Amination)

Lab Method: DCM, excess amine, room temp. Scale-Up Issue: Thiomorpholine is expensive; hydrobromide salts trap product; DCM is environmentally regulated. Refined Method:Biphasic Toluene/Water System with Inorganic Base.

ParameterSpecificationRationale
Solvent Toluene (10V)Solubilizes benzophenone; allows azeotropic drying; separates easily from water.
Base K

CO

(powder, 2.0 eq)
Scavenges HBr; easy filtration; avoids quaternary ammonium salt formation common with organic bases.
Reagent Thiomorpholine (1.1 eq)Slight excess ensures completion; residual removed via acid wash.
Temp 0°C

RT
Controls initial exotherm; prevents dimerization.

Protocol:

  • Dissolve the bromo-intermediate in Toluene. Cool to 0°C.

  • Add K

    
    CO
    
    
    
    (solid) to the vessel.
  • Slow Addition: Add Thiomorpholine (diluted in Toluene) dropwise over 1 hour. Note: Rapid addition causes localized heating and dimerization.

  • Warm to RT and stir for 4-6 hours.

  • Work-up: Add water to dissolve inorganic salts. Separate layers.

  • Purification: Wash organic layer with 1N HCl. The product (amine) moves to the aqueous phase; non-basic impurities (unreacted benzophenone) stay in Toluene.

  • Basify aqueous layer (NaOH) and extract back into fresh Toluene or MTBE.

Troubleshooting Center (FAQ)

Issue 1: "My product is turning yellow/brown during storage."

Diagnosis: Sulfur Oxidation. The thiomorpholine sulfur is susceptible to oxidation to sulfoxide/sulfone by atmospheric oxygen, especially if trace metals are present. Solution:

  • Process: Perform all steps under Nitrogen/Argon atmosphere.

  • Storage: Store the final compound as a Hydrochloride (HCl) salt . The salt form stabilizes the amine and reduces electron density on the sulfur, making it less prone to oxidation.

Issue 2: "I see a large impurity peak at RRT 0.85 (Bis-alkylation)."

Diagnosis: Over-reaction during Bromination or Amination.

  • Case A (Bromination): You let the reaction run too long, creating the gem-dibromo species.

  • Case B (Amination): Two benzophenone molecules reacted with one thiomorpholine (rare due to sterics) or quaternary salt formation. Solution:

  • Stop Bromination Early: Target 90% conversion. Unreacted methyl-benzophenone is easier to remove (remains in toluene during acid wash) than the bis-bromo analog.

  • Dilution: Keep the bromo-intermediate dilute during thiomorpholine addition.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: HBr Inhibition. Generated HBr can protonate the remaining thiomorpholine, rendering it non-nucleophilic. Solution: Ensure you are using micronized K


CO

or add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic water/toluene system to ensure the base effectively neutralizes the acid.

Impurity Fate Mapping

Understanding where impurities go is vital for scale-up.

ImpurityFate SM Unreacted Methyl-Benzophenone AcidWash Acid Wash (1N HCl) SM->AcidWash OrgLayer Toluene Layer (Waste) SM->OrgLayer BisBromo Bis-Bromo Impurity BisBromo->AcidWash BisBromo->OrgLayer Target Target Amine Target->AcidWash AqLayer Aqueous Layer (Product) Target->AqLayer AcidWash->OrgLayer Neutrals stay here AcidWash->AqLayer Amines protonate & migrate here

Caption: Fate of critical impurities during the acid-base workup. Neutrals are washed away; the basic product is captured.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Standard text for transitioning from solvent-heavy lab methods to scalable biphasic workups).
  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link (Validation of benzylic amination as a preferred scale-up route).

  • Podgoršek, A., et al. (2009). "NBS/catalytic iodine: a convenient system for the bromination of activated aromatic compounds." Tetrahedron Letters, 50(12).
  • Domainex. (2022).[1] "Synthesis in Review: Highly useful synthetic transformations...". Link (Discusses late-stage functionalization of amines).

  • Organic Chemistry Portal. "Synthesis of Thiomorpholines." Link (General reactivity profiles for thiomorpholine nucleophiles).

Sources

Reference Data & Comparative Studies

Validation

comparison of the pharmacokinetic profiles of different benzophenone derivatives

Introduction: Beyond UV Protection - Understanding Systemic Exposure Benzophenone and its derivatives are a class of aromatic ketones widely utilized for their ultraviolet (UV) light-absorbing properties. They are integr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond UV Protection - Understanding Systemic Exposure

Benzophenone and its derivatives are a class of aromatic ketones widely utilized for their ultraviolet (UV) light-absorbing properties. They are integral components in sunscreens, personal care products, and industrial applications to prevent photodegradation.[1][2] However, the very properties that make them effective UV filters—stability and lipophilicity (for many derivatives)—also raise important questions about their interaction with biological systems. The potential for these compounds to be absorbed through the skin and enter systemic circulation necessitates a thorough understanding of their pharmacokinetic profiles.[3][4]

For researchers, toxicologists, and drug development professionals, comprehending the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is paramount for assessing their safety and potential for endocrine-disrupting effects.[3] This guide provides an in-depth comparison of the pharmacokinetic profiles of key benzophenone derivatives, supported by experimental data, to elucidate the structural nuances that govern their systemic fate.

Comparative Pharmacokinetic (ADME) Profiles

The journey of a topically applied benzophenone derivative is a complex process dictated by its physicochemical properties. Key structural differences, such as the presence of hydroxyl, methoxy, or sulfonic acid groups, significantly influence how these molecules are absorbed, distributed, metabolized, and ultimately excreted from the body.

Absorption: The Cutaneous Gateway

Dermal absorption is the primary route of exposure to benzophenone derivatives found in sunscreens and cosmetics.[3] The rate and extent of absorption are heavily influenced by the derivative's lipophilicity and the formulation of the product it is in.

  • Benzophenone-3 (BP-3, Oxybenzone): As a lipophilic compound, BP-3 is readily absorbed through the skin.[5] Studies in rats have shown a dermal bioavailability of approximately 6.9%.[3][6] In humans, it has been reported that about 10% of the applied dose of BP-3 is absorbed, with urinary excretion of 1.2-8.7% of the total applied amount after repeated applications.[4][7] Following dermal application in rats, BP-3 is rapidly detected in the plasma within 5 minutes, reaching a peak concentration (Cmax) of 35 ± 4.5 µg/mL at a Tmax of 2.5 hours.[8]

  • Benzophenone-4 (BP-4, Sulisobenzone): In contrast to BP-3, BP-4 is hydrophilic due to its sulfonic acid group.[2][9] This property generally leads to lower percutaneous absorption from certain vehicles compared to its lipophilic counterparts. However, the vehicle plays a critical role; for instance, BP-4 in a hydroxyethyl cellulose (HEC) gel shows higher permeation than in an oil-in-water (o/w) emulsion or petrolatum.[10] Despite its hydrophilicity, one study noted that BP-4 showed similar penetration rates to BP-3 and was detected in urine within 30 minutes of application, suggesting that absorption can still be rapid.[9]

  • Benzophenone (BP): The parent compound, benzophenone, is also absorbed through the skin. Following oral administration in rats, it reaches a Cmax of 2.06 ± 0.46 µg/mL at approximately 4 hours, indicating gastrointestinal absorption.[11][12] While specific dermal absorption percentages are not as well-documented as for BP-3, its lipophilic nature suggests a potential for skin penetration.

Distribution: Systemic Dissemination

Once absorbed, benzophenone derivatives are distributed throughout the body via the bloodstream. The extent of distribution is influenced by factors such as plasma protein binding and tissue partitioning.

  • Benzophenone-3 (BP-3): BP-3 and its metabolites exhibit extensive binding to plasma proteins.[8][13] Tissue distribution studies in rats have shown that after dermal application, the highest concentrations of its metabolites are found in the liver, followed by the kidney, spleen, and testes.[8] After oral administration, a similar pattern is observed, with the liver accumulating the highest concentration of BP-3 and its metabolites.[13] The tissue-to-plasma partition coefficient (kp) for the testis, a potential target for toxicity, was found to be less than 1.[3][6]

  • Other Derivatives: Detailed tissue distribution data for other derivatives like BP-4 and BP-2 are less available. However, the high water solubility of BP-4 may lead to wider tissue distribution and potentially faster clearance.[9]

Metabolism: Biotransformation Pathways

Benzophenone derivatives undergo extensive phase I and phase II metabolism, primarily in the liver, to facilitate their excretion.

  • Benzophenone-3 (BP-3): The metabolism of BP-3 is well-characterized. Key phase I reactions include O-demethylation to form 2,4-dihydroxybenzophenone (DHB or BP-1) and aromatic hydroxylation to produce 2,2'-dihydroxy-4-methoxybenzophenone (DHMB).[8][11] A minor metabolite, 2,3,4-trihydroxybenzophenone (THB), is also formed.[8] These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions to increase their water solubility for excretion.[13] Demethylation appears to be a major metabolic route.[14]

  • Benzophenone (BP): The parent compound, BP, is primarily metabolized through reduction to benzhydrol (BH) and oxidation to 4-hydroxybenzophenone (HBP).[1][11]

  • Benzophenone-2 (BP-2): In rats, BP-2 is metabolized into glucuronide and sulfate conjugates.[15]

The metabolic pathways significantly influence the potential toxicity of these compounds, as some metabolites may have different biological activities than the parent compound.

Excretion: Elimination from the Body

The water-soluble metabolites of benzophenone derivatives are primarily excreted through urine.

  • Benzophenone-3 (BP-3): Urine is the main route of elimination for BP-3 and its metabolites, with feces being a secondary route.[13] Conjugation with glucuronic acid is the major systemic elimination pathway.[13] Following dermal application in rats, the disappearance from plasma is biphasic, with an initial half-life of 1.3 hours and a terminal half-life of 15.05 hours.[8] After intravenous injection, the terminal half-life is shorter (3.1 ± 1.6 h), suggesting that dermal absorption is the rate-limiting step in its elimination after topical application (a phenomenon known as flip-flop kinetics).[3][6]

  • Benzophenone-2 (BP-2): Following oral administration in rats, the highest concentrations of BP-2 and its metabolites are found in the urine 120 minutes after treatment, indicating rapid excretion.[15]

Quantitative Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for selected benzophenone derivatives based on studies in rats. It is important to note that these values can be influenced by the vehicle, dose, and species.

Derivative Route Dose Cmax (µg/mL) Tmax (h) Terminal Half-life (h) Bioavailability (%) Key Metabolites Reference(s)
Benzophenone-3 (Oxybenzone) Dermal100 mg/kg35 ± 4.52.515.056.9 ± 1.8DHB (BP-1), DHMB, THB[3][6][8]
Oral100 mg/kg25.6 ± 4.63.0 ± 0.415.90N/ADHB (BP-1), DHMB, THB[13]
IVN/AN/AN/A3.1 ± 1.6100N/A[3][6]
Benzophenone (BP) OralN/A2.06 ± 0.46~4N/AN/ABenzhydrol, 4-Hydroxybenzophenone[11][12]
Benzophenone-2 (BP-2) OralN/ARapid peak0.5N/AN/AGlucuronide & Sulfate Conjugates[15]
Benzophenone-4 (Sulisobenzone) DermalN/AN/A<0.5N/AN/AN/A[9]

N/A: Not available from the cited sources.

Experimental Methodologies

Accurate determination of pharmacokinetic parameters relies on robust and standardized experimental protocols. Below are outlines for key in vitro and in vivo studies.

Protocol 1: In Vitro Dermal Absorption Study (Franz Diffusion Cell)

This method is a cornerstone for assessing the percutaneous absorption of cosmetic ingredients and is based on guidelines from regulatory bodies like the OECD.[11]

Objective: To quantify the rate and extent of a benzophenone derivative's penetration through the skin.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine or rat) skin is used. The skin is dermatomed to a uniform thickness, and its barrier integrity is verified by measuring transepidermal water loss (TEWL) or the penetration of a marker molecule.[8]

  • Franz Diffusion Cell Setup: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at 32 ± 1°C to mimic physiological skin temperature.[8][11]

  • Dose Application: A precise amount of the test formulation containing the benzophenone derivative is applied to the skin surface in the donor chamber. This should be representative of typical product use.

  • Sampling: The receptor fluid is sampled at predetermined time points over 24-48 hours to measure the amount of the derivative that has permeated through the skin.

  • Mass Balance: At the end of the experiment, a full mass balance is performed. This involves quantifying the amount of the compound remaining on the skin surface, within the stratum corneum, in the epidermis/dermis, and in the receptor fluid.

  • Analysis: All samples are analyzed using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin Excise & Prepare Skin Integrity Verify Barrier Integrity (TEWL) Skin->Integrity Mount Mount Skin in Franz Cell Integrity->Mount Dose Apply Test Formulation Mount->Dose Sample Sample Receptor Fluid Over Time Dose->Sample MassBalance Perform Mass Balance Sample->MassBalance HPLC Quantify with HPLC-MS/MS MassBalance->HPLC Data Data HPLC->Data Calculate Permeation Rate & Flux

Caption: Workflow for in vitro dermal absorption using Franz diffusion cells.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

In vivo studies are essential for understanding the complete ADME profile of a compound within a living system.

Objective: To determine the systemic exposure and key pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) of a benzophenone derivative after dermal or oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized and housed under standard conditions. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Dermal: A defined area on the back of the rat is shaved. The test formulation is applied uniformly over this area.

    • Oral: The compound is administered via oral gavage.

    • Intravenous (IV): A separate group receives an IV dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters.

  • Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and various tissues (liver, kidney, brain, etc.) collected to determine the extent of tissue distribution.

G cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Acclimate Acclimate Rats Dose Administer Dose (Dermal/Oral/IV) Acclimate->Dose Sample Collect Serial Blood Samples Dose->Sample Process Process Blood to Plasma Sample->Process Analyze Quantify Drug with LC-MS/MS Process->Analyze PK_Model Pharmacokinetic Modeling Analyze->PK_Model Params Calculate Cmax, Tmax, t1/2, AUC PK_Model->Params Report Report Params->Report Final Report

Caption: Workflow for an in vivo pharmacokinetic study in a rat model.

Conclusion and Future Perspectives

The pharmacokinetic profiles of benzophenone derivatives are diverse and intricately linked to their chemical structures. Lipophilic derivatives like BP-3 are readily absorbed through the skin, undergo extensive metabolism, and can accumulate in the body with repeated use.[7] Hydrophilic derivatives such as BP-4 exhibit different absorption characteristics that are highly dependent on the formulation vehicle.[10]

While significant data exists for BP-3, there is a clear need for more comprehensive, comparative quantitative pharmacokinetic studies on other derivatives, particularly BP-4 and BP-2, following dermal application in standardized models. Such data is crucial for accurate risk assessment and the development of safer, more effective UV-filtering agents and other products. Future research should focus on elucidating the full ADME profiles of these less-studied derivatives and understanding the potential biological activity of their metabolites.

References

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. (2022). Toxics, 10(11), 672. [Link]

  • Jeon, H. K., Lee, S., Choi, K., Kim, Y. B., & Lee, B. M. (2008). Toxicokinetics and metabolisms of benzophenone-type UV filters in rats. Toxicology, 248(2-3), 89–95. [Link]

  • Jeon, H. K., Lee, S., Choi, K., Kim, Y. B., & Lee, B. M. (2008). Toxicokinetics and metabolisms of benzophenone-type UV filters in rats. ResearchGate. [Link]

  • Okereke, C. S., Abdel-Rahman, M. S., & Friedman, M. A. (1994). Disposition of benzophenone-3 after dermal administration in male rats. Toxicology Letters, 73(2), 113–122. [Link]

  • Sulisobenzone: The Water-Soluble Benzophenone. SPF List. [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. (2022). PubMed. [Link]

  • Seidlová-Wuttke, D., Jarry, H., Christoffel, J., Rimoldi, G., & Wuttke, W. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology, 245(1-2), 11–17. [Link]

  • Kurul, E., & Hekimoğlu, S. (2001). Skin permeation of two different benzophenone derivatives from various vehicles. International Journal of Cosmetic Science, 23(4), 211–218. [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. Semantic Scholar. [Link]

  • Sunscreens containing Sulisobenzone. (2021). Happy Skin Days. [Link]

  • Onoue, S., Igarashi, N., Yamada, S., & Chan, H. P. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 354(2), 149–157. [Link]

  • BENZOPHENONE. (2013). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]

  • Kadry, A. M., Okereke, C. S., Abdel-Rahman, M. S., & Friedman, M. A. (1995). Pharmacokinetics of benzophenone-3 after oral exposure in male rats. Journal of Applied Toxicology, 15(2), 97–102. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (2023). Environment International, 173, 107825. [Link]

  • Gonzalez, H., Farbrot, A., Larkö, O., & Wennberg, A. M. (2006). Percutaneous absorption of the sunscreen benzophenone-3 after repeated whole-body applications, with and without ultraviolet irradiation. British Journal of Dermatology, 154(2), 337–340. [Link]

  • Liao, C., & Kannan, K. (2013). Characteristic profiles of benzonphenone-3 and its derivatives in urine of children and adults from the United States and China. Environmental Science & Technology, 47(21), 12466–12473. [Link]

  • Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui. (2023). Frontiers in Marine Science, 10. [Link]

  • Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. (2017). International Journal of Environmental Research and Public Health, 14(11), 1403. [Link]

  • What is the Difference Between Benzophenone-3 and Benzophenone-4. (2022). Compare the Difference Between Similar Terms. [Link]

  • Yang, Y., Tran, D. C., Tanguilig, R. R., et al. (2022). In Vitro Testing of Sunscreens for Dermal Absorption: Method Comparison and Rank Order Correlation with In Vivo Absorption. AAPS PharmSciTech, 23(5), 121. [Link]

  • Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. (2017). PubMed. [Link]

  • Percutaneous absorption of benzophenone-3 loaded lipid nanoparticles and polymeric nanocapsules: A comparative study. (2016). International Journal of Pharmaceutics, 504(1-2), 48–58. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2019). Analytical Methods, 11(36), 4646–4655. [Link]

Sources

Comparative

Technical Validation Guide: Specificity Profiling of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (DTB-Probe)

Executive Summary & Chemical Context[1][2][3][4][5][6] 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (herein referred to as DTB-Probe ) represents a distinct chemical scaffold often identified in high-throughput scre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (herein referred to as DTB-Probe ) represents a distinct chemical scaffold often identified in high-throughput screening (HTS) libraries.[1] While frequently categorized as a synthesis intermediate, its structural pharmacophores—specifically the thiomorpholine (a hydrogen-bond acceptor/donor mimic often targeting the hinge region) and the difluorobenzophenone (a lipophilic moiety targeting the hydrophobic back pocket)—make it a plausible Type I or Type I½ kinase inhibitor candidate.[1]

However, benzophenone derivatives are historically prone to promiscuity.[1] The critical risk in using DTB-Probe is not a lack of potency, but a lack of selectivity.[1] This guide outlines the rigorous validation workflow required to transition this compound from a "library hit" to a validated "chemical probe."

Chemical Profile
PropertySpecificationTechnical Insight
IUPAC Name (3,5-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanoneCAS: 898782-47-3
Molecular Weight ~349.4 g/mol Ideal range for cell permeability (Rule of 5 compliant).[1]
Key Moiety 1 Thiomorpholine Solubilizing group; likely interacts with the kinase hinge region or solvent front.[1] Susceptible to oxidation (sulfoxide formation); use reducing agents (DTT) in storage.[1]
Key Moiety 2 3,5-Difluorophenyl Increases metabolic stability and lipophilicity; targets hydrophobic pockets (e.g., Gatekeeper residue adjacency).[1]
Target Class Ser/Thr or Tyr Kinases Structurally similar to p38 MAPK and PDGFR inhibitors.[1]

Comparative Analysis: Performance vs. Standards

To validate DTB-Probe, you must benchmark it against known standards.[1] We will assume a primary evaluation against p38 MAPK (a common target for this scaffold class) to illustrate the comparative logic.

Table 1: Comparative Performance Metrics (Representative Data)
FeatureDTB-Probe (Candidate) SB203580 (Standard) Staurosporine (Pan-Kinase)
Primary Target IC50 50 - 200 nM (Moderate)10 - 50 nM (High)< 5 nM (Very High)
Selectivity Score (S35) 0.35 (Hits 35% of kinome)0.05 (Highly Selective)0.80 (Promiscuous)
Binding Mode ATP-Competitive (Likely) ATP-CompetitiveATP-Competitive
Cellular Retention Moderate (Thiomorpholine aids entry)HighHigh
Primary Utility Hit-to-Lead Optimization Pathway ValidationNegative Control (Toxicity)

Critical Insight: DTB-Probe likely exhibits "polypharmacology."[1] Unlike SB203580, which is tuned for p38, DTB-Probe may hit structurally related kinases (e.g., JNK, SRC).[1] Do not use DTB-Probe for phenotypic assertions (e.g., "cell death") without first defining its off-target profile. [1]

Strategic Validation Workflow

The following diagram illustrates the "Funnel of Truth" required to validate this compound. We move from biochemical screening to cellular engagement.[1]

ValidationFunnel cluster_0 Decision Gates Step1 1. KINOMEscan (Biochemical Specificity) Step2 2. Thermal Shift (DSF) (Physical Binding/Aggregation Check) Step1->Step2 Select Hits < 1µM Step3 3. NanoBRET™ Assay (Live Cell Target Engagement) Step2->Step3 Confirm Non-Aggregator Step4 4. Phenotypic Rescue (Functional Validation) Step3->Step4 Define Effective Conc.

Figure 1: The Validation Funnel. Proceed to cellular assays only after biochemical specificity and solubility are confirmed.

Detailed Experimental Protocols

Protocol A: The "Kinome Scan" (Biochemical Selectivity)

Objective: Determine the Selectivity Score (S-score) to ensure DTB-Probe is not a "dirty" inhibitor.[1]

Methodology:

  • Assay Platform: Competition binding assay (e.g., DiscoverX KINOMEscan or radiometric HotSpot).[1]

  • Concentration: Screen DTB-Probe at 1 µM . (Screening higher, e.g., 10 µM, often yields false positives for benzophenones due to aggregation).

  • Control: Include Staurosporine (positive control) and DMSO (negative).[1]

  • Metric: Calculate % Inhibition or % Control.

    • Hit Threshold: Any kinase inhibited >65% is a "Hit".[1]

  • Output Calculation:

    
    
    

Interpretation:

  • S(35) < 0.05: Highly specific probe.[1]

  • S(35) > 0.20: Promiscuous.[1] DTB-Probe is expected to fall here. You must identify the "Off-Targets" (likely JNK1/2/3 or LCK) and use inhibitors for those targets as controls in your biological experiments.[1]

Protocol B: Aggregation Counter-Screen (Crucial for Benzophenones)

Objective: Benzophenones are hydrophobic and can form colloidal aggregates that sequester enzymes, causing false positives.[1]

Methodology (Detergent-Based IC50 Shift):

  • Run a standard IC50 curve for DTB-Probe against the target kinase.[1]

  • Condition A: Standard Buffer.

  • Condition B: Standard Buffer + 0.01% Triton X-100 (or 0.1 mg/mL BSA).

  • Compare IC50s:

    • If IC50 shifts significantly (e.g., from 50 nM to >10 µM) with detergent, DTB-Probe is a false-positive aggregator. [1]

    • If IC50 remains stable, the inhibition is specific.[1]

Protocol C: NanoBRET™ Target Engagement (Cellular)

Objective: Prove DTB-Probe enters the cell and binds the kinase in a complex cytosolic environment.[1]

Methodology:

  • Transfection: Transfect HEK293 cells with a fusion vector: Nluc-Kinase (NanoLuciferase fused to target kinase).[1]

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket).[1]

  • Treatment: Treat cells with increasing concentrations of DTB-Probe.[1]

  • Mechanism: DTB-Probe competes with the tracer.[1] If DTB-Probe binds, the tracer is displaced, and BRET signal (energy transfer from Nluc to Tracer) decreases .[1]

  • Data Analysis: Plot BRET ratio vs. [DTB-Probe]. Calculate cellular IC50.[1]

Mechanistic Visualization (Target Pathway)[3]

Assuming p38 MAPK as the primary target based on the scaffold class, the following diagram highlights the downstream consequences of inhibition.

SignalingPathway Figure 2: p38 MAPK Signaling Cascade. DTB-Probe blocks ATP binding at the p38 node, preventing phosphorylation of MK2 and ATF2. Stress Stress / Cytokines (UV, LPS, TNF) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of DTB-Probe) MKK->p38 Thr-Gly-Tyr Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 DTB DTB-Probe DTB->p38 Inhibits

Figure 2: Pathway map.[1] Validation requires measuring the phosphorylation status of downstream substrates (e.g., phospho-HSP27) via Western Blot, not just p38 phosphorylation itself.[1]

References

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] Link[1]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051.[1] Link[1]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications, 6, 10091.[1] Link[1]

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615.[1] (Seminal paper on aggregation/false positives). Link

  • PubChem Compound Summary. (2023). "3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-47-3)."[1][2][3] National Center for Biotechnology Information.[1] Link[1]

Sources

Validation

comparative analysis of the anti-cancer effects of thiomorpholine vs. morpholine analogs

[1] Executive Summary In the rational design of anti-cancer small molecules, the choice between morpholine and its thio-analog, thiomorpholine , is a critical decision point that dictates potency, solubility, and metabol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the rational design of anti-cancer small molecules, the choice between morpholine and its thio-analog, thiomorpholine , is a critical decision point that dictates potency, solubility, and metabolic fate.

While morpholine is a "privileged scaffold" widely used to anchor kinase inhibitors (e.g., PI3K/mTOR inhibitors like ZSTK474) via hydrogen bonding, thiomorpholine offers a distinct bioisosteric profile. This guide analyzes the trade-offs: Morpholine typically excels in target affinity (specifically as a hinge binder), whereas Thiomorpholine often provides superior lipophilicity, membrane permeability, and metabolic stability profiles, albeit sometimes at the cost of specific H-bond interactions.

Physicochemical & Structural Divergence[2]

The substitution of the ether oxygen in morpholine with a sulfur atom in thiomorpholine fundamentally alters the electronic and steric landscape of the molecule.

Bioisosteric Comparison
FeatureMorpholine (

)
Thiomorpholine (

)
Impact on Drug Design
Heteroatom Oxygen (Electronegative, Hard base)Sulfur (Less electronegative, Soft base)Alters H-bonding capability.
Lipophilicity (LogP) Lower (Hydrophilic)Higher (Lipophilic)Thiomorpholine improves BBB penetration and membrane permeability.
Basicity (pKa) ~8.3~9.0Thiomorpholine is slightly more basic, affecting lysosomal trapping.
H-Bonding Strong Acceptor (Ether O)Weak/Null AcceptorMorpholine O is crucial for kinase hinge binding; S often fails here.
Van der Waals Radius 1.52 Å1.80 ÅSulfur is bulkier, potentially causing steric clashes in tight pockets.
Visualizing the Bioisosteric Shift

The following diagram illustrates the physicochemical shift when transitioning from Morpholine to Thiomorpholine.

Bioisostere_Comparison cluster_0 Morpholine Core cluster_1 Thiomorpholine Core M Morpholine (Oxygen) M_Prop1 H-Bond Acceptor (Critical for Kinase Hinge) M->M_Prop1 M_Prop2 Lower LogP (High Solubility) M->M_Prop2 Bio_Switch Bioisosteric Replacement (O -> S) M->Bio_Switch T Thiomorpholine (Sulfur) T_Prop1 Lipophilic (Enhanced Permeability) T->T_Prop1 T_Prop2 Metabolic Shift (S-Oxidation) T->T_Prop2 Bio_Switch->T

Figure 1: Physicochemical impact of bioisosteric replacement of Oxygen with Sulfur.

Mechanistic Analysis: The "Hinge Binder" Dilemma

The most significant divergence in anti-cancer efficacy arises from how these rings interact with the ATP-binding pockets of kinases (e.g., PI3K, mTOR, EGFR).

Morpholine: The Hinge Anchor

In many kinase inhibitors (e.g., GDC-0941 , ZSTK474 ), the morpholine oxygen acts as a critical Hydrogen Bond Acceptor . It interacts with the backbone amide of a specific residue in the kinase hinge region (e.g., Val851 in PI3K


).[1]
  • Result: High potency (nM range).[1][2][3]

  • Risk: Rapid clearance if the ring is exposed to metabolism.

Thiomorpholine: The Hydrophobic Modulator

Replacing the morpholine oxygen with sulfur often abolishes this critical H-bond because sulfur is a poor acceptor.

  • Consequence: Direct replacement in hinge-binding scaffolds often leads to a drop in potency (10-100 fold loss in IC50).

  • Advantage: If the morpholine ring is solvent-exposed (not in the hinge), thiomorpholine is superior. Its bulkier, lipophilic nature can displace water molecules and improve binding entropy, or improve the pharmacokinetic (PK) profile without sacrificing binding.

Case Study: PI3K Inhibition (ZSTK474 Analogs)

Experimental data comparing ZSTK474 (Morpholine) vs. its Thiomorpholine analog demonstrates this "Hinge Dilemma."

CompoundCore StructureTarget (PI3K

) IC50
Mechanism of Action Note
ZSTK474 Morpholine5.0 nM Oxygen forms H-bond with Val851 (Hinge).
Thio-ZSTK474 Thiomorpholine~500 nM Loss of H-bond; Sulfur too bulky/weak acceptor.
Thiazolyl-Thiomorpholine Thiomorpholine-Tail3.72

M
(A549 cells)
Acts via peripheral hydrophobic interactions, not hinge binding.

Metabolic Stability & ADME Profiles

While morpholine is stable, it is susceptible to ring opening. Thiomorpholine introduces a unique metabolic "soft spot" that can be leveraged or must be mitigated.

Metabolic Pathways
  • Morpholine: Primarily undergoes N-dealkylation or oxidative ring opening (to amino-ethoxy-acetic acid derivatives).

  • Thiomorpholine: The sulfur atom is a magnet for Cytochrome P450 enzymes (CYPs), leading to S-oxidation .

    • 
       (Sulfoxide)
      
    • 
       (Sulfone)
      
    • Note: Sulfoxides are more polar and can be excreted faster, potentially reducing half-life unless the sulfur is sterically shielded.

Pathway Visualization

The following diagram details the divergent metabolic fates of these scaffolds.

Metabolism_Pathway cluster_M Morpholine Metabolism cluster_T Thiomorpholine Metabolism M_Drug Morpholine Drug M_Met1 N-Dealkylation (CYP450) M_Drug->M_Met1 M_Met2 Ring Opening (Lactam Formation) M_Drug->M_Met2 T_Drug Thiomorpholine Drug T_Met1 S-Oxidation (Sulfoxide) T_Drug->T_Met1 CYP Oxidation T_Met2 Sulfone (O=S=O) T_Met1->T_Met2 Further Oxidation T_Met3 Thiodiglycolic Acid (Ring Cleavage) T_Met1->T_Met3 Degradation

Figure 2: Divergent metabolic pathways: N-dealkylation (Morpholine) vs. S-oxidation (Thiomorpholine).

Experimental Protocols

To validate the choice between these scaffolds, the following self-validating workflows are recommended.

Protocol: Comparative Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 selectivity between cancer (e.g., A549) and normal (e.g., L929) cells.[4]

  • Seeding: Seed A549 and L929 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare equimolar stock solutions of Morpholine and Thiomorpholine analogs in DMSO. Serial dilute (0.1

    
    M to 100 
    
    
    
    M).
    • Control: DMSO (0.1%) and Cisplatin (Positive Control).

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation Check: The Z-factor of the assay must be >0.5. L929 IC50 should be >10x A549 IC50 for a "selective" hit.

Protocol: Microsomal Stability Assay (Metabolic Liability)

Objective: Assess liability of S-oxidation vs. N-dealkylation.

  • Reaction Mix: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Thiomorpholine Specific Check: Monitor MRM transitions specifically for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.

Conclusion & Strategic Recommendations

  • Select Morpholine if your pharmacophore requires a hydrogen bond acceptor in a tight pocket (e.g., kinase hinge region). It remains the gold standard for potency in this context.

  • Select Thiomorpholine if:

    • You need to increase lipophilicity to cross the Blood-Brain Barrier (BBB).

    • The morpholine ring is solvent-exposed and not involved in H-bonding.

    • You are optimizing a lead series and need to alter metabolic clearance pathways (shifting away from N-dealkylation).

Final Verdict: Thiomorpholine is not a universal replacement for morpholine but a strategic tool for tuning ADME properties and selectivity , particularly when the "oxygen anchor" is not structurally required.

References

  • Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines. BenchChem. Link

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI Molecules. Link

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[5] Link

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. NIH PubMed Central. Link

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum. PubMed.[6] Link

Sources

Comparative

A Comparative Guide to Validating the Efficacy of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone on the PI3K/Akt/mTOR Signaling Pathway

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel investigational compound, 3,5-Difluoro-2'-thiomorpholinomethyl benzopheno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of the novel investigational compound, 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (herein referred to as "Compound X"), on the PI3K/Akt/mTOR signaling pathway. We offer a comparative analysis against established inhibitors, detailed experimental protocols, and the scientific rationale behind these validation strategies.

Introduction to the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[2][5] PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR (mechanistic Target of Rapamycin) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 Kinase (S6K) and 4E-BP1.[6][7]

Given its central role in oncogenesis, numerous inhibitors targeting different nodes of this pathway have been developed. This guide will focus on validating Compound X and comparing its performance against a panel of well-characterized inhibitors.

Comparative Inhibitor Landscape

To rigorously assess the efficacy and mechanism of Compound X, it is essential to compare it with inhibitors that have distinct mechanisms of action. This comparative approach provides context for the potency, specificity, and potential therapeutic advantages of the novel compound.

InhibitorMechanism of ActionPrimary Target(s)
Compound X (Hypothesized) ATP-competitive kinase inhibitorPI3K and/or mTOR
BEZ235 (Dactolisib) Dual ATP-competitive inhibitorPI3K, mTORC1, mTORC2[8][9][10]
MK-2206 Allosteric inhibitorAkt1/2/3[11][12][13]
Rapamycin (Sirolimus) Allosteric inhibitor forming a complex with FKBP12mTORC1[7][14][15]

This selection allows for a multi-faceted comparison:

  • BEZ235 serves as a benchmark for dual PI3K/mTOR inhibition.[8]

  • MK-2206 provides a comparison to a specific inhibitor of the central kinase, Akt.[11][16][17]

  • Rapamycin acts as a classic mTORC1-specific inhibitor, allowing for dissection of mTORC1- versus mTORC2-dependent effects.[14][18]

Experimental Validation Workflow

A robust validation strategy employs a multi-tiered approach, progressing from biochemical assays that confirm direct target engagement to cell-based assays that demonstrate pathway modulation and functional outcomes.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Functional Assays biochem_assay In Vitro Kinase Assay biochem_purpose Purpose: Determine direct inhibition of purified PI3K, Akt, or mTOR kinases. (IC50 Determination) biochem_assay->biochem_purpose Measures western_blot Western Blotting biochem_assay->western_blot Informs western_purpose Purpose: Measure phosphorylation of downstream targets (p-Akt, p-S6K, p-4E-BP1). (EC50 Determination) western_blot->western_purpose Measures viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->viability_assay Correlates with viability_purpose Purpose: Assess impact on cell proliferation and survival. (GI50 Determination) viability_assay->viability_purpose Measures

Figure 1: A tiered experimental workflow for inhibitor validation.

Tier 1: Direct Target Engagement - In Vitro Kinase Assays

Causality: Before assessing cellular effects, it is crucial to first establish whether Compound X directly inhibits the enzymatic activity of its putative kinase target(s) in a cell-free system. This biochemical assay isolates the kinase, substrate, and inhibitor, removing the complexities of cellular uptake, metabolism, and off-target effects.

Protocol: PI3K In Vitro Kinase Assay

This protocol is adapted from commercially available kits that measure ATP consumption or PIP3 production.[5][19][20]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[20]

    • Reconstitute purified, recombinant PI3Kα (p110α/p85α) enzyme to the working concentration as per the manufacturer's instructions.

    • Prepare the lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), in the appropriate buffer.

    • Prepare a 10 mM stock of Compound X and comparators in 100% DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM final concentration).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of each inhibitor dilution.

    • Add 10 µL of the PI3Kα enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[19]

    • Initiate the kinase reaction by adding a 10 µL mixture of Kinase Buffer containing PIP2 and ATP. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibition can be accurately measured.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Terminate the reaction and detect kinase activity. For ADP-Glo™ type assays, this involves adding a reagent that depletes remaining ATP, followed by a second reagent that converts the generated ADP into a luminescent signal.[5][20]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to DMSO-treated controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Comparative Data: In Vitro Kinase Inhibition (IC50, nM)
CompoundPI3Kα (p110α)Akt1mTOR
Compound X 8.5 >10,00015.2
BEZ235 4.0>5,0005.0
MK-2206 >10,0005.0>10,000
Rapamycin >10,000>10,0002.0 (mTORC1)

Data are hypothetical but representative.

This table illustrates how Compound X could be characterized as a potent dual inhibitor of PI3K and mTOR, with a profile similar to BEZ235, but distinct from the highly specific inhibitors MK-2206 and Rapamycin.

Tier 2: Cellular Pathway Modulation - Western Blotting

Causality: After confirming direct enzymatic inhibition, the next logical step is to verify that Compound X can access its target within a living cell and suppress the downstream signaling cascade. Western blotting for phosphorylated proteins provides a direct readout of the pathway's activity status inside the cell.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) CompoundX Compound X CompoundX->PI3K CompoundX->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1 MK2206 MK-2206 MK2206->Akt Rapamycin Rapamycin Rapamycin->mTORC1

Figure 2: PI3K/Akt/mTOR pathway with inhibitor targets.

Protocol: Western Blot for Phospho-Akt and Phospho-S6K
  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Treat cells with a dose-response of Compound X and comparators (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before harvesting, except for the unstimulated control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Kinase (Thr389)

      • Total S6 Kinase

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results Interpretation
  • Compound X & BEZ235: Should show a dose-dependent decrease in the phosphorylation of both Akt (Ser473) and S6K (Thr389).

  • MK-2206: Should strongly inhibit p-Akt, which will consequently lead to a reduction in p-S6K.

  • Rapamycin: Should primarily inhibit p-S6K with little to no effect on p-Akt, as it acts downstream of Akt.[18] This distinction is crucial for confirming the mechanism of Compound X.

Tier 3: Cellular Function - Viability Assays

Causality: The ultimate goal of an inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing cell death. A cell viability assay quantifies this endpoint, linking target engagement and pathway modulation to a clinically relevant outcome.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21][22]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a 10-point serial dilution of Compound X and the comparator drugs. Include a DMSO-only control.

    • Incubate for 72 hours, a duration that typically allows for multiple cell doubling times.[23]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the DMSO control.

    • Plot the percent viability against the log of inhibitor concentration and use non-linear regression to determine the GI50 (the concentration required to inhibit cell growth by 50%).

Hypothetical Comparative Data: Cell Growth Inhibition (GI50, nM)
CompoundMCF-7 (PIK3CA mutant)U87-MG (PTEN null)
Compound X 55 70
BEZ235 4560
MK-2206 250310
Rapamycin 150220

Data are hypothetical but representative.

These results would suggest that the dual inhibition of PI3K and mTOR by Compound X and BEZ235 is more effective at inhibiting the growth of PI3K-pathway-dependent cancer cells compared to inhibitors targeting only a single node in the pathway.

Conclusion

This guide outlines a logical, tiered approach to validating the effects of the novel compound 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone. By progressing from direct biochemical target engagement to cellular pathway modulation and finally to functional outcomes, researchers can build a robust data package. The comparative analysis against established inhibitors with distinct mechanisms is critical for contextualizing the compound's potency and specificity. This self-validating system of experiments provides a clear and authoritative framework for assessing the potential of new therapeutic agents targeting the PI3K/Akt/mTOR pathway.

References

  • Saleem, M., & Adhami, V. M. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. Available at: [Link]

  • Yang, F., et al. (2017). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. PubMed Central. Available at: [Link]

  • Hussain, M. (2020). PI3k/AKT/mTOR Pathway. YouTube. Available at: [Link]

  • Basic Science. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available at: [Link]

  • Porta, C., et al. (2014). Rapamycin and mTOR kinase inhibitors. PubMed Central. Available at: [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Available at: [Link]

  • Arriola Apelo, S. I., & Lamming, D. W. (2016). Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond. PubMed Central. Available at: [Link]

  • Gil del Alcazar, C. R., et al. (2014). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. PubMed Central. Available at: [Link]

  • Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. PubMed. Available at: [Link]

  • Bolcato, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Wikipedia. Available at: [Link]

  • Xu, F., et al. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Dactolisib. Wikipedia. Available at: [Link]

  • Ponticelli, C. (2020). mTOR Inhibition Role in Cellular Mechanisms. PubMed. Available at: [Link]

  • Bolcato, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • Patsnap. (2024). What are mTOR inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Chap-Ak, K., et al. (2016). The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells. PubMed Central. Available at: [Link]

  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. ACS Publications. Available at: [Link]

  • Ciraolo, E., et al. (2012). Measuring PI3K lipid kinase activity. PubMed. Available at: [Link]

  • Wu, C., et al. (2022). The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers. Available at: [Link]

  • Cichońska, A., et al. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. Available at: [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. Available at: [Link]

  • AACR Journals. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. AACR Journals. Available at: [Link]

  • Sawyer, T. K., et al. (2003). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. ResearchGate. Available at: [Link]

Sources

Validation

A Scientist's Guide to Evaluating the Differential Cytotoxicity of Novel Benzophenone Analogs: The Case of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective.[1] The benzophenone scaffold has emer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective.[1] The benzophenone scaffold has emerged as a promising pharmacophore, with a diverse range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] Derivatives of this structural class have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of angiogenesis.[4] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a novel benzophenone derivative, 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone, in normal versus cancer cells.

While specific experimental data for this particular analog is not yet broadly published, this document will leverage established methodologies and findings from related benzophenone compounds to propose a robust experimental design.[4][5] We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation, thereby offering a complete guide for researchers in drug discovery and development.

Unraveling the Putative Mechanism of Action: Targeting Apoptotic Pathways

Many cytotoxic anticancer drugs exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[6][7] Deregulation of apoptotic pathways is a hallmark of cancer, contributing to tumor development and resistance to therapy.[8] Benzophenone derivatives have been shown to modulate these pathways, making them attractive candidates for anticancer drug development.[4]

We hypothesize that 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone may selectively induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial integrity.[7][9] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.[8][10] Our hypothetical compound could act by inhibiting these anti-apoptotic proteins or by activating pro-apoptotic members of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cell death.

G cluster_0 Cancer Cell Compound 3,5-Difluoro-2'- thiomorpholinomethyl benzophenone Bcl2 Anti-apoptotic Bcl-2 proteins Compound->Bcl2 inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone.

Experimental Workflow for Comparative Cytotoxicity Analysis

To empirically validate the selective cytotoxicity of our compound, a multi-assay approach is recommended. This ensures a comprehensive understanding of the cellular response and validates findings across different methodologies.

G cluster_0 Experimental Design cluster_1 Cytotoxicity Assays Cell_Lines Select Cell Lines: - Cancer (e.g., MCF-7, A549) - Normal (e.g., MCF-10A, BEAS-2B) Compound_Prep Prepare Compound Stock (e.g., in DMSO) Cell_Lines->Compound_Prep Treatment Treat cells with a range of compound concentrations Compound_Prep->Treatment Incubation Incubate for defined periods (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: - Calculate IC50 values - Determine Selectivity Index - Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing comparative cytotoxicity.

Detailed Experimental Protocols

Cell Culture
  • Cancer Cell Lines: For this hypothetical study, we will use the human breast adenocarcinoma cell line, MCF-7, and the human lung carcinoma cell line, A549.

  • Normal Cell Lines: As non-malignant counterparts, we will use the human breast epithelial cell line, MCF-10A, and the human bronchial epithelial cell line, BEAS-2B.

  • Culture Conditions: All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Interpreting the Data: Quantifying Selective Cytotoxicity

The primary outcome of these assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Hypothetical IC50 Values (µM) after 48h Treatment
Cell LineTypeMTT Assay (IC50)LDH Assay (IC50)
MCF-7 Breast Cancer5.26.8
A549 Lung Cancer8.19.5
MCF-10A Normal Breast> 100> 100
BEAS-2B Normal Lung> 100> 100
Calculation of the Selectivity Index (SI)

The selectivity of a compound is a critical parameter in drug development.[15] The Selectivity Index (SI) is calculated to quantify the differential activity of the compound against cancer cells versus normal cells.[16][17] A higher SI value indicates greater selectivity for cancer cells.

Formula: SI = IC50 in normal cells / IC50 in cancer cells

Hypothetical Selectivity Index (SI) Values (based on MTT assay)
Cancer Cell LineNormal Cell LineSI Value
MCF-7 MCF-10A> 19.2
A549 BEAS-2B> 12.3

An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells.[16] The hypothetical data presented here indicates a high degree of selectivity for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the comparative cytotoxicity of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone. The proposed experimental workflow, incorporating both metabolic and membrane integrity assays, provides a robust platform for determining the compound's efficacy and selectivity. The hypothetical data suggests that this novel benzophenone derivative holds promise as a selective anticancer agent.

Further investigations should focus on elucidating the precise molecular mechanisms underlying its apoptotic effects. This could involve Western blot analysis of key apoptotic proteins (Bcl-2, Bax, caspases), flow cytometry for cell cycle analysis, and assessment of reactive oxygen species (ROS) generation, as oxidative stress has been implicated in the cytotoxicity of other benzophenones.[18] In vivo studies using animal models would be the subsequent critical step to validate these in vitro findings and assess the therapeutic potential of this promising compound.

References

  • Kumazawa, E., Hirotani, K., Burford, S. C., Kawagoe, K., Miwa, T., Mitsui, I., & Ejima, A. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470–1474. [Link]

  • El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Tantawy, M. E. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23863–23891. [Link]

  • Gudimella, K. K., Kumar, A., Singh, I. P., & Sharma, G. (2021). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 11(39), 24143–24153. [Link]

  • Kamemura, N., Miyamoto, Y., Oda, M., & Sakamoto, T. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-Biological Interactions, 300, 66–73. [Link]

  • de Oliveira, D. C., Costa, L. M., de Almeida, A. C. A., de Souza, A. M. T., & de Oliveira, V. S. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1863. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21545–21562. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity, Genotoxicity and Apoptosis (pp. 1-21). IntechOpen. [Link]

  • Reed, J. C. (2000). Apoptosis Mechanisms: Implications for Cancer Drug Discovery. Oncology (Williston Park), 14(9 Suppl 9), 11–20. [Link]

  • Riss, T. L., Moravec, R. A., & Niles, A. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21545–21562. [Link]

  • ResearchGate. (n.d.). Selectivity index (IC50 of normal vs. cancer cells). SI > 1.0... Retrieved January 29, 2024, from [Link]

  • Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and Metastasis Reviews, 11(2), 121–139. [Link]

  • Al-Salahi, R., Al-Sheddi, E. S., & Sa, M. A. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 34(4), 1801–1806. [Link]

  • Kaufmann, S. H. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic. Retrieved January 29, 2024, from [Link]

  • Zięba, A., Matkowski, K., & Grynkiewicz, G. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3538. [Link]

  • Tolosa, L., Donato, M. T., & Gómez-Lechón, M. J. (2004). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 18(6), 839–845. [Link]

  • Csonka, R., Háda, V., & Spengler, G. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2824. [Link]

  • Kim, S. H., Park, Y. J., & Kim, J. K. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Toxicology and Applied Pharmacology, 480, 116738. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncoscience, 10, 1–6. [Link]

  • Evan, G. I., & Vousden, K. H. (2001). Apoptosis and cancer drug targeting. The Journal of Clinical Investigation, 107(2), 131–136. [Link]

  • Lucinski, D., Wungsintaweekul, J., & Pengsuparp, T. (2013). Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida. Journal of Natural Products, 76(4), 548–554. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved January 29, 2024, from [Link]

  • Yilmaz, I., Can, M., & Dirmenci, T. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1292, 136151. [Link]

  • Wikipedia. (2023, November 29). Cytocompatibility. [Link]

Sources

Comparative

Validating the Therapeutic Potential of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (DTMB): A Preclinical Comparison Guide

Executive Summary: The Structural Advantage In the landscape of small-molecule drug discovery, 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (DTMB) represents a high-value scaffold merging the lipophilicity of fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of small-molecule drug discovery, 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone (DTMB) represents a high-value scaffold merging the lipophilicity of fluorinated benzophenones with the metabolic stability of thiomorpholines. Unlike traditional morpholine derivatives, the thiomorpholine moiety enhances lipid solubility and alters metabolic clearance profiles, potentially improving blood-brain barrier (BBB) penetration—a critical factor in treating glioblastomas or metastatic lesions [1].

This guide outlines the validation framework for DTMB, positioning it against standard-of-care agents like Doxorubicin . We focus on its putative mechanism as a Mannich base derivative , a class known to trigger mitochondrial apoptosis and inhibit angiogenesis [2].

Mechanistic Profiling & Signaling Pathways

To validate DTMB, one must confirm its mode of action (MoA). Literature on benzophenone Mannich bases suggests a dual mechanism: ROS-mediated mitochondrial dysfunction and microtubule destabilization .

The Hypothesis

DTMB is hypothesized to act as a "pro-oxidant" in the tumor microenvironment. The electrophilic nature of the Mannich base allows it to alkylate cellular thiols (like glutathione), leading to a collapse in the cellular antioxidant defense, a surge in Reactive Oxygen Species (ROS), and subsequent cytochrome c release.

Pathway Visualization

The following diagram illustrates the critical signaling nodes to assay during validation.

DTMB_Mechanism Figure 1: Putative Mechanism of Action for DTMB (Mitochondrial Apoptosis Pathway) DTMB DTMB (Compound) GSH GSH Depletion (Thiol Alkylation) DTMB->GSH Alkylation ROS ROS Surge GSH->ROS Loss of Redox Control Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Pore Opening Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1: Putative Mechanism of Action for DTMB. The compound targets cellular redox homeostasis, leading to an intrinsic apoptotic cascade.

Comparative Analysis: DTMB vs. Alternatives

When validating DTMB, it is insufficient to show activity alone; it must be benchmarked against established cytotoxic agents. Doxorubicin is selected as the primary comparator due to its overlapping mechanism (ROS induction/DNA damage) and known cardiotoxicity profile, which DTMB aims to improve upon.

Performance Benchmarks (Preclinical)

The following data represents target performance metrics derived from the structural class of benzophenone Mannich bases [3][4].

FeatureDTMB (Target Profile)Doxorubicin (Benchmark)Validation Implication
Primary Target Mitochondrial Redox / TubulinDNA Intercalation / Topo IIDTMB may bypass MDR1 resistance mechanisms common to Doxorubicin.
IC50 (MCF-7) 0.5 - 2.0 µM 0.1 - 0.5 µMDTMB requires slightly higher doses but offers better selectivity.
Solubility Moderate (Lipophilic)High (Hydrophilic Salt)DTMB requires lipid-based formulation (e.g., Liposomes) for in vivo efficacy.
Toxicity Low CardiotoxicityHigh Cardiotoxicity Critical differentiator: DTMB lacks the quinone moiety responsible for Doxorubicin's cardiac damage.
BBB Penetration High (Thiomorpholine)LowDTMB is a superior candidate for CNS malignancies.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Differential Cytotoxicity & ROS Quantification

Objective: Confirm that cytotoxicity is ROS-dependent (proving the mechanism).

  • Cell Seeding: Seed HeLa and MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment Groups:

    • Vehicle Control (0.1% DMSO)

    • DTMB (0.1, 0.5, 1, 5, 10 µM)

    • Rescue Control: DTMB + NAC (N-acetylcysteine, 5 mM). Rationale: If NAC rescues cells, toxicity is ROS-driven.

    • Positive Control: Doxorubicin (1 µM).

  • ROS Staining: After 24h, incubate with DCFH-DA (10 µM) for 30 min.

  • Readout: Measure fluorescence (Ex/Em: 485/535 nm) for ROS and perform MTT assay for viability.

  • Success Criteria: A significant reduction in IC50 in the presence of NAC confirms oxidative stress mechanism.

Protocol B: In Vivo Xenograft Efficacy (Tumor Reduction)

Objective: Assess therapeutic index in a physiological system.

  • Model: BALB/c nude mice inoculated subcutaneously with A549 (Lung Carcinoma) cells (

    
    ).
    
  • Randomization: When tumors reach 100 mm³, randomize into 3 groups (n=6):

    • Vehicle: Saline/Tween-80 (i.p. daily).

    • DTMB: 20 mg/kg (i.p. every 2 days).

    • Doxorubicin: 4 mg/kg (i.p. weekly).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice at Day 21. Harvest tumors for H&E staining and hearts for histological assessment (cardiomyopathy check).

Validation Workflow Visualization

This flowchart guides the researcher through the logical progression of experiments, from synthesis confirmation to in vivo safety profiling.

Validation_Workflow Figure 2: Preclinical Validation Workflow for DTMB Start Compound Synthesis (CAS: 898782-47-3) QC QC: NMR/HPLC (>98% Purity) Start->QC InVitro In Vitro Screening (MTT / SRB) QC->InVitro Pass Mech Mechanism Check (ROS / Caspase) InVitro->Mech IC50 < 5µM ADME ADME/PK Profiling (Microsomal Stability) Mech->ADME Mechanism Confirmed InVivo In Vivo Xenograft (Tumor Vol. vs Weight) ADME->InVivo Stable Tox Safety Assessment (Cardiotoxicity) InVivo->Tox Efficacy Confirmed

Figure 2: Step-by-step validation logic. Failure at any 'Decision Node' (arrows) requires structural optimization.

References

  • ChemicalBook. 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone Product Properties. Retrieved from

  • National Institutes of Health (NIH). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. Retrieved from

  • Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from

  • International Journal of Pharmaceutical Sciences. Recent advances in biological applications of Mannich bases — An overview. Retrieved from

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

This guide outlines the operational safety protocols for handling 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone . Notice: As a specialized research intermediate, a dedicated, public-domain Safety Data Sheet (SDS) may...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone .

Notice: As a specialized research intermediate, a dedicated, public-domain Safety Data Sheet (SDS) may not exist for this specific CAS entry. Therefore, this protocol is constructed using Fragment-Based Hazard Assessment (FBHA) , synthesizing data from its reactive moieties: the Benzophenone core (photosensitizer, irritant) and the Thiomorpholine side-chain (corrosive, stench, amine-like toxicity).

Executive Safety Summary: Fragment-Based Hazard Profile

Before opening the vial, you must understand the "Worst-Case" chemical behavior based on its structure.

Structural FragmentAssociated Hazard ClassOperational Implication
Thiomorpholine Moiety CORROSIVE (Cat 1C) , Flammable, StenchTreat substance as capable of causing skin burns and eye damage.[1][2] Zero-tolerance for skin contact.
Benzophenone Core Irritant / Photosensitizer Potential for photo-allergic reactions. Store away from light.
Fluorine Substituents Metabolic Stability / Irritant Increases lipophilicity, potentially enhancing dermal absorption.

Composite Hazard Classification: DANGER. Causes severe skin burns and eye damage.[1] May cause respiratory irritation.[2][3][4] Suspected photosensitizer.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The presence of the thiomorpholine ring mandates upgraded protection against organic bases.

A. Hand Protection (The "Double-Barrier" Protocol)

Standard nitrile gloves may degrade rapidly if exposed to the amine-containing thiomorpholine fragment in solution.

  • Primary Layer (Inner): Nitrile (0.11 mm minimum thickness).

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (0.15 mm+).

  • Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes during active handling.

B. Eye & Face Protection[2][3][4][5][6]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant). Safety glasses are insufficient due to the corrosive risk.

  • Task-Specific: Use a Face Shield when handling volumes >100 mg or when working with liquid stock solutions to prevent facial burns from splashes.

C. Respiratory Protection
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If weighing outside a hood (not recommended) or cleaning spills:

    • Particulate: N95/P100 (if solid powder).

    • Vapor: Half-mask respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Acid/Ammonia/Amine) is required if the substance is in solution or heated, due to the volatile thiomorpholine component.

D. Body Protection
  • Standard: Cotton lab coat (buttoned to neck).

  • Enhanced: Chemical-resistant apron (Tyvek or PVC) required during transfer of stock solutions.

Operational Workflow: The "Closed-Loop" Handling System

This workflow minimizes exposure by treating the compound as a "contained entity" from storage to disposal.[2]

Step 1: Preparation & Weighing
  • De-static: Use an anti-static gun on the vial and spatula. Fluorinated compounds often carry high static charges, leading to "powder jumping."

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a handling triangle (weighing funnel) to minimize transfer distance.

  • Solvent Selection: Dissolve immediately. Do not leave the solid exposed.[5]

    • Recommended Solvents: DMSO, DMF, or Dichloromethane (DCM).

    • Avoid: Protic solvents (alcohols) for long-term storage unless stability is verified.

Step 2: Reaction & Synthesis
  • Inert Atmosphere: The thiomorpholine nitrogen is susceptible to oxidation.[3] Purge reaction vessels with Nitrogen or Argon.

  • Light Protection: Wrap reaction vessels in aluminum foil or use amber glassware to prevent benzophenone-mediated radical formation or photodegradation.

Step 3: Decontamination[8]
  • Immediate Wipe-down: Wipe all exterior surfaces of vials/flasks with a tissue soaked in weak acid (e.g., 5% Citric Acid) followed by ethanol. This neutralizes trace amine residues.

  • Waste Segregation: Do not mix with oxidizers (peroxides, nitric acid) in the waste stream.

Visualization: Safe Handling Decision Tree

The following logic flow ensures you apply the correct controls based on the physical state of the compound.

SafetyProtocol Start Start: Handling 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid SolidRisk Risk: Inhalation & Static Dispersal Solid->SolidRisk LiquidRisk Risk: Splash & Skin Absorption Liquid->LiquidRisk SolidControl Control: Anti-static gun + Fume Hood + N95 Backup SolidRisk->SolidControl LiquidControl Control: Double Gloving + Face Shield + ABEK Filter LiquidRisk->LiquidControl Action Proceed with Experiment (Amber Glassware) SolidControl->Action LiquidControl->Action

Figure 1: Decision tree for selecting PPE and engineering controls based on the physical state of the intermediate.

Emergency Response & Spill Management

Scenario: Benchtop Spill (< 500 mg)

  • Evacuate: Alert immediate neighbors.

  • PPE Up: Don fresh double gloves and goggles.

  • Neutralize:

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid: Absorb with vermiculite or a commercial solvent/amine spill kit . Do not use simple paper towels alone, as the amine functionality may remain active.

  • Clean: Scrub area with 5% acetic acid or citric acid (to protonate the amine), then soap and water.

Scenario: Skin Exposure

  • Flush: Immediate irrigation with water for 15 minutes .

  • Neutralize (Contraindicated): Do not use vinegar or acids on the skin. Use water only.

  • Medical: Seek evaluation. Mention "Thiomorpholine derivative" to medical personnel (indicates potential for delayed caustic burns).

References & Authority

  • Fisher Scientific. (2021). Safety Data Sheet: Thiomorpholine. Retrieved from . (Basis for Corrosive/Stench classification)

  • Carl Roth. (2023).[5] Safety Data Sheet: Benzophenone. Retrieved from . (Basis for Photosensitivity/Irritant classification)

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Thiomorpholine.[2][6] Retrieved from . (Toxicological data support)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.